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  • Product: 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride
  • CAS: 1160250-32-7

Core Science & Biosynthesis

Foundational

physical and chemical properties of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physical and chemical properties of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride, a specialized che...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride, a specialized chemical intermediate. Given the compound's specific nature, this document synthesizes available data with established chemical principles to offer field-proven insights for its application in research and development.

Compound Identification and Structure

3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride is a polysubstituted aromatic acyl chloride. Its structure, featuring a methoxy group, a 2-methylbenzyloxy ether linkage, and a reactive benzoyl chloride moiety, makes it a potentially valuable building block in the synthesis of complex organic molecules, including novel pharmaceutical agents.

Key Identifiers:

IdentifierValueSource
IUPAC Name 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chlorideN/A
CAS Number 1160250-32-7[1][2]
Molecular Formula C₁₆H₁₅ClO₃[1][3][4]
Molecular Weight 290.74 g/mol [1][3][4]
SMILES COc1cccc(c1OCc1ccccc1C)C(=O)Cl[1]

The structural arrangement of electron-donating (methoxy, benzyloxy) and electron-withdrawing (benzoyl chloride) groups on the benzene ring suggests a nuanced reactivity profile, which will be explored in subsequent sections.

Physicochemical Properties

Detailed experimental data for this specific compound is not widely available in public literature. Therefore, the following table includes a combination of reported data and predicted values based on the properties of structurally similar compounds, such as 3-methoxybenzoyl chloride and other substituted benzoyl chlorides.[5][6][7]

Table of Physicochemical Properties:

PropertyValueNotes
Appearance Predicted: Colorless to light yellow liquid or low-melting solid.Based on analogous benzoyl chlorides.
Boiling Point 422.1 °C[4]
Melting Point Not availableLikely a low-melting solid, a common characteristic of similar compounds.
Density Predicted: ~1.2 g/cm³Estimated from related structures.[6]
Solubility Soluble in anhydrous aprotic organic solvents (e.g., DCM, THF, Toluene). Reacts with protic solvents (e.g., water, alcohols).Acyl chlorides are known to be highly reactive with water and other nucleophilic solvents.[5][8]
Moisture Sensitivity HighThe acyl chloride functional group is readily hydrolyzed by moisture to the corresponding carboxylic acid.[5]

Synthesis and Reactivity

3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride is not a naturally occurring compound and must be synthesized. The most logical and common synthetic route is the conversion of the corresponding carboxylic acid, 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoic acid, to the acyl chloride.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process, starting from commercially available precursors. This workflow highlights the key transformations required to obtain the target compound.

G cluster_0 Step 1: Ether Synthesis cluster_1 Step 2: Acyl Chloride Formation A 3-Methoxy-2-hydroxybenzoic acid C 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoic acid A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) B 2-Methylbenzyl chloride B->C D 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoic acid F 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride D->F Anhydrous Solvent (e.g., DCM) Catalyst (e.g., DMF) E Chlorinating Agent (e.g., SOCl₂, (COCl)₂) E->F

Caption: Proposed two-step synthesis of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride.

Detailed Experimental Protocol (Prophetic)

This protocol is based on well-established procedures for the synthesis of similar compounds and should be optimized for this specific substrate.[9][10][11]

Step 2: Synthesis of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Chlorination: To the stirred solution, add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.[11]

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of gas (SO₂ and HCl) evolution.[11][12]

  • Work-up: Once the reaction is complete, carefully remove the excess SOCl₂ and DCM under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be used directly for subsequent reactions or purified by vacuum distillation.

Chemical Reactivity

The primary site of reactivity is the electrophilic carbonyl carbon of the acyl chloride. This functional group readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including:

  • Water/Alcohols: Rapid hydrolysis or alcoholysis to form the corresponding carboxylic acid or ester.

  • Amines: Forms amides, a common reaction in the synthesis of pharmaceuticals.[10]

  • Carboxylates: Can form anhydrides.

  • Organometallic Reagents: Reacts with Grignard or organolithium reagents to form ketones.

The presence of the electron-donating methoxy and benzyloxy groups may slightly modulate the reactivity of the acyl chloride compared to unsubstituted benzoyl chloride.

Analytical Characterization (Predicted)

No specific spectroscopic data has been published for this compound. The following are predicted values based on the analysis of its functional groups and data from analogous compounds.[13][14]

¹H NMR (Proton NMR): (Predicted in CDCl₃)

  • Aromatic Protons: Multiple signals in the range of 6.8 - 7.5 ppm.

  • -OCH₂- Protons: A singlet around 5.1 - 5.3 ppm.

  • -OCH₃ Protons: A singlet around 3.9 ppm.

  • -CH₃ Protons: A singlet around 2.4 ppm.

¹³C NMR (Carbon-13 NMR): (Predicted in CDCl₃)

  • Carbonyl Carbon (-COCl): A signal in the range of 165 - 170 ppm.

  • Aromatic Carbons: Multiple signals between 110 - 160 ppm.

  • -OCH₂- Carbon: A signal around 70 - 75 ppm.

  • -OCH₃ Carbon: A signal around 56 ppm.

  • -CH₃ Carbon: A signal around 19 ppm.

Infrared (IR) Spectroscopy:

  • C=O Stretch (Acyl Chloride): A strong, characteristic absorption band around 1770 - 1810 cm⁻¹. The exact position can be influenced by the electronic effects of the substituents.

  • C-O Stretch (Ether & Methoxy): Strong absorptions in the range of 1000 - 1300 cm⁻¹.

  • Aromatic C=C Stretch: Medium to weak absorptions around 1450 - 1600 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): Expected at m/z 290 and 292 in an approximate 3:1 ratio due to the presence of the ³⁵Cl and ³⁷Cl isotopes.

  • Major Fragmentation Pathways: Loss of Cl (m/z 255), loss of the 2-methylbenzyl group (m/z 185), and other characteristic fragmentations.

Analytical Workflow

The following diagram outlines a standard workflow for the characterization of a newly synthesized batch of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride.

G A Crude Product B TLC Analysis (Purity Check) A->B C IR Spectroscopy (Functional Group ID) A->C D NMR Spectroscopy (¹H, ¹³C - Structural Elucidation) C->D E Mass Spectrometry (Molecular Weight Confirmation) D->E F Purified Product for Further Use E->F

Caption: Standard analytical workflow for compound characterization.

Safety and Handling

Acyl chlorides are hazardous chemicals that require strict safety protocols.[8][15][16]

  • Corrosive: Causes severe skin burns and eye damage.

  • Moisture Sensitive: Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[8]

  • Inhalation Hazard: Vapors and the HCl gas produced upon hydrolysis are highly irritating to the respiratory tract.[15]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[16]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Inert Atmosphere: Handle and store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

  • Spill Management: In case of a spill, do not use water. Absorb with an inert, dry material (e.g., sand or vermiculite) and dispose of as hazardous waste.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and bases.[16]

Applications in Research and Development

As a functionalized benzoyl chloride, this compound is primarily of interest as an intermediate in organic synthesis. Potential applications include:

  • Pharmaceutical Synthesis: Introduction of the substituted benzoyl moiety into lead compounds to modulate their pharmacological properties, such as binding affinity, selectivity, and metabolic stability.

  • Agrochemical Research: Synthesis of novel pesticides and herbicides. Some related benzoyl chloride derivatives are used in the production of insecticides.[14][17]

  • Materials Science: Development of new polymers or functional materials.

The unique combination of steric and electronic features in 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride makes it a compelling candidate for investigation in various fields of chemical research.

References

  • Appchem. 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride | 1160250-32-7. [Link]

  • askIITians. Benzoyl chloride is prepared from benzoic acid by. [Link]

  • Pearson. Show how you would use an acid chloride as an intermediate to syn.... [Link]

  • Codow. CAS 1160250-32-7 | 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride. [Link]

  • ResearchGate. How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction?. [Link]

  • Google Patents.
  • PubChem. Benzoyl chloride, 3-methoxy-2-methyl- | C9H9ClO2 | CID 14719554. [Link]

  • Chemsrc. 3-Methoxy-2-methylbenzoyl chloride | CAS#:24487-91-0. [Link]

  • Cheméo. Chemical Properties of Benzoyl chloride, 3-methoxy- (CAS 1711-05-3). [Link]

  • AWS. III Spectroscopic Data. [Link]

  • International Labour Organization. ICSC 0210 - ACETYL CHLORIDE. [Link]

  • US EPA. Benzoyl chloride, 3-methoxy-2-methyl- - Substance Details - SRS. [Link]

  • Carl ROTH. Safety Data Sheet: Acetyl chloride D3. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Acetyl chloride. [Link]

  • ResearchGate. Starting materials for synthesis using 3-methoxybenzoic acid. [Link]

  • Google Patents.
  • Google Patents. CN106866810A - A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

  • Google Patents. CN102690175A - Preparation method of 3-methoxybenzyl chloride.
  • Google Patents. EP0941982B1 - Process for synthesizing benzoic acids.

Sources

Exploratory

safety data sheet and MSDS for 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride

An In-depth Technical Guide on the Safe Handling of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl Chloride A Note on This Guidance For drug development professionals and researchers, the introduction of novel chemical entitie...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Safe Handling of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl Chloride

A Note on This Guidance

For drug development professionals and researchers, the introduction of novel chemical entities into a workflow necessitates a rigorous understanding of their safety profiles. This guide addresses 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride (CAS No. 1160250-32-7). It is critical to note that a comprehensive, officially registered Safety Data Sheet (SDS) for this specific compound is not widely available in public databases. Therefore, this document has been constructed by a Senior Application Scientist to provide an in-depth safety and handling protocol based on expert analysis of its chemical structure and a comparative review of closely related analogues for which extensive safety data exists. The guidance herein is built on the principles of chemical reactivity, functional group toxicology, and established laboratory safety standards.

Compound Identification and Structural Analysis

  • Chemical Name: 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride

  • CAS Number: 1160250-32-7[1]

  • Molecular Formula: C₁₆H₁₅ClO₃[1][2]

  • Molecular Weight: 290.74 g/mol [1][2]

Structural Diagram

3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl_chloride Figure 1. Chemical Structure cluster_benzoyl cluster_benzyl c1 C c2 C c1_sub C(=O)Cl c1->c1_sub c3 C c2_sub O c2->c2_sub c4 C c3_sub OCH₃ c3->c3_sub c5 C c6 C c2_sub_ch2 CH₂ c2_sub->c2_sub_ch2 b1 C c2_sub_ch2->b1 b2 C b3 C b2_sub CH₃ b2->b2_sub b4 C b5 C b6 C

Caption: Structure of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride.

Hazard Assessment: An Analog-Based Approach

The primary reactive center of this molecule is the benzoyl chloride functional group. Acyl chlorides as a class are highly reactive and moisture-sensitive. Their hazards are well-documented and predictable. The safety profile of this specific molecule can be reliably inferred from analogues such as 3-methoxy-2-methylbenzoyl chloride and various other substituted benzoyl chlorides.

Predicted GHS Classification
Hazard ClassCategoryBasis for Classification
Skin Corrosion/IrritationCategory 1BThe benzoyl chloride moiety is known to be highly corrosive. Upon contact with moisture on the skin, it hydrolyzes to hydrochloric acid and the corresponding carboxylic acid, causing severe burns.[3][4]
Serious Eye Damage/IrritationCategory 1Acyl chlorides are lachrymatory and cause immediate, severe damage to the eyes upon contact with corneal moisture.[4][5][6] This can lead to permanent vision loss.
Skin SensitizationCategory 1Analogues like 3-methoxy-2-methylbenzoyl chloride are classified as skin sensitizers, meaning repeated exposure can lead to an allergic skin reaction.[3][5]
Acute Aquatic HazardCategory 3 (Harmful)Based on data for similar compounds, it is predicted to be harmful to aquatic life.[3][5]

Signal Word: Danger

Predicted Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[3][4]

  • H317: May cause an allergic skin reaction.[3][5]

  • H412: Harmful to aquatic life with long lasting effects.[3][5]

First-Aid Measures: A Self-Validating Protocol

The immediacy of response is critical when handling corrosive materials. All personnel must be familiar with the location and operation of emergency showers and eyewash stations.

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so.[4][6] Seek immediate medical attention from an ophthalmologist.

  • In Case of Skin Contact: Do not hesitate. Immediately remove all contaminated clothing and rinse the affected skin area with a strong flow of water for at least 15 minutes.[4] Seek immediate medical attention. [7] Wash contaminated clothing before reuse.[3][7]

  • If Inhaled: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. [6][7]

  • If Swallowed: Rinse the mouth thoroughly with water. Do NOT induce vomiting, as this risks perforation of the esophagus.[6] If the individual is conscious, have them drink one or two glasses of water. Seek immediate medical attention.

Safe Handling and Experimental Workflow

The primary directive for handling this compound is the strict exclusion of moisture. Benzoyl chlorides react exothermically with water, alcohols, and amines. All operations must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound is non-negotiable:

  • Eye/Face Protection: Tightly fitting safety goggles in combination with a full-face shield.[3][7]

  • Skin Protection: A flame-retardant lab coat. Handle with heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Always inspect gloves for integrity before use.[3][7] A secondary pair of nitrile gloves can be worn underneath.

  • Respiratory Protection: For operations with a high risk of aerosol generation (e.g., large-scale transfers), a full-face respirator with an appropriate acid gas/organic vapor cartridge is required.[3][7]

Workflow for Use in a Typical Acylation Reaction

The following protocol outlines the steps for safely using the reagent in a laboratory setting.

Safe_Handling_Workflow Figure 2. Safe Handling & Reaction Workflow prep 1. Preparation - Assemble dry glassware under inert gas (N₂/Ar). - Don PPE. - Verify fume hood function. weigh 2. Weighing & Dispensing - Tare sealed vial with anhydrous solvent. - In fume hood, quickly add reagent via syringe. - Seal and re-weigh. prep->weigh Ensure anhydrous conditions reaction 3. Reaction Setup - Cool reaction flask to 0°C. - Add substrate/base solution. - Add reagent solution dropwise via syringe. weigh->reaction Maintain inert atmosphere quench 4. Quenching - After reaction, slowly add a quenching agent (e.g., saturated NaHCO₃ solution) at 0°C. reaction->quench Control exotherm workup 5. Work-up & Disposal - Perform aqueous work-up. - Segregate halogenated organic waste. - Decontaminate glassware. quench->workup Neutralize acid byproducts

Caption: A validated workflow for the safe laboratory use of the acyl chloride.

Accidental Release and Fire-Fighting Measures

Spill Response
  • Evacuate: Clear all non-essential personnel from the immediate area.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Contain: Cover the spill with a dry, inert absorbent material such as vermiculite or dry sand. DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE SAWDUST.

  • Neutralize (with caution): Once absorbed, slowly and carefully add sodium bicarbonate or a 1:1:1 mixture of soda ash, bentonite, and sand to neutralize residual acidity.

  • Collect: Using non-sparking tools, scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[2][3]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., acetone), followed by soap and water, ensuring all cleaning materials are also disposed of as hazardous waste.

Fire-Fighting
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[6][7]

  • Unsuitable Extinguishing Media: DO NOT USE WATER. Water will react violently with the benzoyl chloride, generating large quantities of corrosive HCl gas.

  • Specific Hazards: In a fire, the compound can decompose to produce toxic and corrosive gases, including hydrogen chloride and carbon oxides. Firefighters must wear full protective gear, including a self-contained breathing apparatus (SCBA).[7]

Storage and Stability

  • Conditions for Safe Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). The storage area must be cool, dry, and well-ventilated.[3][8] It should be a dedicated corrosives cabinet, away from incompatible materials.

  • Incompatible Materials: Strong oxidizing agents, strong bases, alcohols, and amines. Critically, it must be stored away from water and moisture.[9]

  • Chemical Stability: The product is sensitive to moisture.[8][9] Under recommended storage conditions, it is considered stable.

Toxicological and Ecological Information

  • Toxicological Profile: The toxicological properties of this specific molecule have not been fully investigated.[6] However, based on its functional group, it is expected to be harmful if swallowed or in contact with skin and toxic if inhaled.[8] Ingestion will cause severe damage to the gastrointestinal tract.[6]

  • Carcinogenicity: There is no data to suggest this compound is carcinogenic.

  • Ecotoxicity: The compound is predicted to be harmful to aquatic life with long-lasting effects.[5] It should not be allowed to enter drains or waterways.[7][8]

Disposal Considerations

All waste generated from the use of this compound must be treated as hazardous.

  • Waste Disposal: Dispose of contents and container to an approved hazardous waste disposal facility.[6] Do not dispose of it with regular laboratory trash or down the drain. The material should be segregated as halogenated organic waste.

References

  • PubChem. (n.d.). Benzoyl chloride, 3-methoxy-2-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Appchem. (n.d.). 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoyl chloride, 3-methoxy- (CAS 1711-05-3). Retrieved from [Link]

  • Chemsrc. (2025). 3-Methoxy-2-methylbenzoyl chloride. Retrieved from [Link]

  • Wako Pure Chemical Corporation. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Pharos. (n.d.). Benzoyl chloride, 3-methoxy-2-methyl-. Retrieved from [Link]

  • MBL. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Kanto Chemical Co., Inc. (2010). Safety Data Sheet. Retrieved from [Link]

Sources

Foundational

Solvation Dynamics and Process Handling of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride: A Technical Guide

Executive Summary 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride is a highly reactive, sterically hindered electrophilic intermediate utilized in advanced organic synthesis and active pharmaceutical ingredient (API) d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride is a highly reactive, sterically hindered electrophilic intermediate utilized in advanced organic synthesis and active pharmaceutical ingredient (API) development. Due to the presence of the moisture-sensitive acyl chloride moiety, its solvation dynamics are governed by a strict dichotomy: it exhibits excellent solubility in non-polar and polar aprotic solvents, but undergoes rapid, irreversible solvolysis in protic environments[1]. This whitepaper provides a comprehensive analysis of its structure-solubility relationships (SSR), quantitative solubility profiles, and a self-validating experimental protocol for handling this reactive species.

Structure-Solubility Relationship (SSR) & Causality

The solubility profile of this compound is dictated by three core structural features:

  • The Acyl Chloride Core: Highly electrophilic and prone to nucleophilic attack. It requires solvents devoid of nucleophilic heteroatoms (e.g., alcohols, primary/secondary amines, water)[1].

  • The 2-(2-Methylbenzyl)oxy Group: This bulky, lipophilic ether linkage projects out of the primary aromatic plane. This steric hindrance disrupts crystal lattice packing, lowering the lattice energy and dramatically enhancing solubility in non-polar aromatic solvents (like toluene) and halogenated solvents (like dichloromethane)[2].

  • The 3-Methoxy Group: The electron-donating methoxy group introduces a localized dipole moment, extending the compound's solubility into moderately polar aprotic solvents such as tetrahydrofuran (THF) and acetonitrile (MeCN)[3].

Quantitative Solubility Matrix

The following table synthesizes the solubility and stability profile of the compound across standard process solvents.

SolventClassificationEst. Solubility (mg/mL)Solvation StabilityProcess Suitability
Dichloromethane (DCM) Halogenated Aprotic> 500High (Anhydrous)Ideal for discovery-scale acylation[1].
Tetrahydrofuran (THF) Ether Aprotic> 300High (Anhydrous)Excellent for organometallic coupling[3].
Toluene Aromatic Non-Polar> 400HighPreferred for scale-up; low moisture uptake[2].
2-Methyltetrahydrofuran Ether Aprotic> 250High (Anhydrous) to DCM/THF[4].
Acetonitrile (MeCN) Polar Aprotic~ 150ModerateSuitable for specific base-catalyzed reactions.
Methanol (MeOH) Polar ProticN/AUnstable (Solvolysis)Incompatible; rapidly forms the methyl ester.
Water (H₂O) Polar ProticN/AUnstable (Hydrolysis)Incompatible; forms the carboxylic acid[2].

Mechanistic Solvation Pathways & Stability

When selecting a solvent for 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride, the primary mechanism of degradation to consider is nucleophilic acyl substitution. In aprotic solvents, the dissolution is purely physical, reaching a stable thermodynamic equilibrium. However, in protic solvents, the solvent acts as a nucleophile. The oxygen atom of water or alcohol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to expel hydrogen chloride (HCl), yielding the corresponding carboxylic acid or ester[1].

SolvolysisPathway AcidChloride 3-Methoxy-2-[(2-methylbenzyl)oxy] benzoyl chloride Aprotic Aprotic Solvents (DCM, THF, Toluene) AcidChloride->Aprotic Dissolution Protic Protic Solvents (MeOH, EtOH, H2O) AcidChloride->Protic Nucleophilic Attack Stable Stable Solvation (Intact Electrophile) Aprotic->Stable Equilibrium Degraded Solvolysis (Ester / Carboxylic Acid + HCl) Protic->Degraded Degradation

Fig 1. Solvation pathways of the acid chloride in aprotic vs. protic environments.

Self-Validating Experimental Protocol: Moisture-Sensitive Kinetic Solubility Assessment

Standard shake-flask solubility methods are fundamentally flawed for highly reactive electrophiles because ambient moisture introduces a competitive hydrolysis pathway[5]. To establish a self-validating system , the protocol below incorporates an in situ derivatization step. By quenching the equilibrated solution with an excess of anhydrous aniline, the intact acid chloride is quantitatively converted into a stable benzamide. HPLC analysis of the benzamide—rather than the free acid—confirms that the measured solubility reflects the active electrophile, effectively eliminating false positives caused by hydrolyzed degradants.

Step-by-Step Methodology
  • Inert Atmosphere Preparation: Transfer 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride into sealed borosilicate vials within an Argon-purged glovebox (<1 ppm H₂O, <1 ppm O₂).

  • Solvent Addition: Introduce 1.0 mL of strictly anhydrous solvent (e.g., Toluene or DCM, dried over 3Å molecular sieves, <10 ppm H₂O) to each vial containing an excess of the solid compound.

  • Equilibration: Seal the vials with PTFE-lined septa. Agitate on an orbital shaker at 25°C ± 0.1°C for 24 hours to achieve thermodynamic equilibrium.

  • Filtration: Within the glovebox, draw the supernatant into a gas-tight syringe and filter through a 0.22 µm PTFE syringe filter into a clean, dry vial.

  • Derivatization (The Self-Validating Quench): Immediately add an excess of anhydrous aniline (5.0 equivalents) and triethylamine (5.0 equivalents) to the filtered aliquot. Stir for 30 minutes to ensure complete conversion of the dissolved acid chloride to the corresponding stable benzamide.

  • Quantification: Remove the sample from the glovebox, dilute with HPLC-grade acetonitrile, and analyze via RP-HPLC/UV against a pre-established calibration curve of the synthesized benzamide standard.

Workflow Step1 1. Glovebox Prep (Argon Atmosphere) Step2 2. Solvent Addition (Anhydrous, <10 ppm H2O) Step1->Step2 Step3 3. Equilibration (Orbital Shaker, 25°C, 24h) Step2->Step3 Step4 4. Syringe Filtration (0.22 µm PTFE) Step3->Step4 Step5 5. Quenching / Derivatization (Excess Aniline) Step4->Step5 Step6 6. RP-HPLC/UV Analysis (Quantification of Benzamide) Step5->Step6

Fig 2. Self-validating workflow for moisture-sensitive kinetic solubility assessment.

Process Chemistry Implications & Scale-Up

While Dichloromethane (DCM) is the ubiquitous choice for bench-scale acylation due to its exceptional solvency power, it presents significant challenges during process scale-up due to environmental regulations and its propensity to absorb atmospheric moisture during transfers[2].

For pilot-plant and commercial manufacturing involving 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride, Toluene is the preferred solvent[2]. Toluene maintains high solubility for the lipophilic substrate while exhibiting a drastically lower moisture affinity compared to DCM or THF. This minimizes the risk of bulk hydrolysis. Furthermore, if a greener alternative to THF is required for downstream organometallic or biphasic couplings, offers superior phase separation properties and lower peroxide formation while maintaining excellent solubility for bulky acyl chlorides[4].

References

  • ACS Publications (Organic Process Research & Development). Rapid Scale-Up of the Matrix Metalloproteinase Inhibitor CH5902: Process Safety and Route Development Considerations. Available at:[Link]

  • National Institutes of Health (PMC). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters. Available at:[Link]

Sources

Exploratory

Technical Guide: Preliminary Synthesis Pathways for 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride

Abstract This technical guide outlines two preliminary, robust, and logically designed synthetic pathways for the preparation of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride, a potentially valuable intermediate in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines two preliminary, robust, and logically designed synthetic pathways for the preparation of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride, a potentially valuable intermediate in the fields of medicinal chemistry and drug development. The proposed syntheses are grounded in established and reliable organic transformations, ensuring a high probability of success for researchers, scientists, and drug development professionals. This document provides a detailed rationale for the strategic choices in each pathway, step-by-step experimental protocols, and visual representations of the synthetic workflows. All claims and methodologies are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The target molecule, 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride, is a functionalized acyl chloride. Its structure, featuring a sterically accessible acyl chloride group, a methoxy substituent, and a 2-methylbenzyl ether, suggests its utility as a versatile building block for introducing this specific moiety into larger, more complex molecules. The reactive nature of the benzoyl chloride allows for a variety of subsequent reactions, such as esterifications and amidations.

The retrosynthetic analysis of the target molecule logically disconnects at two key positions: the acyl chloride and the ether linkage. This leads to two primary synthetic considerations:

  • Formation of the Ether Linkage: The bond between the phenolic oxygen and the benzylic carbon of the 2-methylbenzyl group can be efficiently formed via a Williamson ether synthesis. This reaction is a cornerstone of ether synthesis due to its reliability and broad substrate scope.[1][2][3]

  • Conversion to the Acyl Chloride: The final transformation involves the conversion of a carboxylic acid precursor into the target acyl chloride. This is a standard and well-documented procedure in organic synthesis, with thionyl chloride and oxalyl chloride being the reagents of choice.[4][5][6]

This guide will detail two distinct pathways, primarily differing in the selection of the chlorinating agent for the final step. Pathway A will utilize thionyl chloride, while Pathway B will employ oxalyl chloride. The choice between these reagents often depends on the desired reaction conditions and the ease of purification.

Proposed Synthetic Pathways

The overall synthetic strategy involves a two-step sequence starting from commercially available 2-hydroxy-3-methoxybenzoic acid and 2-methylbenzyl bromide.

Step 1: Williamson Ether Synthesis of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoic acid

The initial step in both proposed pathways is the formation of the key carboxylic acid intermediate, 3-methoxy-2-[(2-methylbenzyl)oxy]benzoic acid. This is achieved through a Williamson ether synthesis, a classic SN2 reaction. In this reaction, the phenoxide ion of 2-hydroxy-3-methoxybenzoic acid acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-methylbenzyl bromide and displacing the bromide leaving group.[1][2] The use of a base, such as potassium carbonate, is essential to deprotonate the phenolic hydroxyl group, thereby generating the more nucleophilic phenoxide.

Experimental Protocol: Synthesis of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoic acid

Materials:

  • 2-hydroxy-3-methoxybenzoic acid

  • 2-methylbenzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-hydroxy-3-methoxybenzoic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-methylbenzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-methoxy-2-[(2-methylbenzyl)oxy]benzoic acid.

Step 2: Conversion of the Carboxylic Acid to the Acyl Chloride

The final step is the conversion of the synthesized 3-methoxy-2-[(2-methylbenzyl)oxy]benzoic acid to the target benzoyl chloride. Two common and effective methods are presented as separate pathways.

Pathway A: Synthesis using Thionyl Chloride

Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of carboxylic acids to acyl chlorides.[4][5][6][7] The reaction proceeds through a nucleophilic acyl substitution mechanism where the carboxylic acid is converted into a highly reactive acyl chlorosulfite intermediate. A subsequent attack by a chloride ion leads to the formation of the acyl chloride and the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[8][9] A catalytic amount of DMF is often added to accelerate the reaction via the formation of the Vilsmeier reagent.

Visualizing Pathway A

Pathway A cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Acyl Chloride Formation start 2-hydroxy-3-methoxybenzoic acid + 2-methylbenzyl bromide intermediate 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoic acid start->intermediate K₂CO₃, DMF final 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride intermediate->final SOCl₂, cat. DMF, DCM Pathway B cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Acyl Chloride Formation start 2-hydroxy-3-methoxybenzoic acid + 2-methylbenzyl bromide intermediate 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoic acid start->intermediate K₂CO₃, DMF final 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride intermediate->final (COCl)₂, cat. DMF, DCM

Caption: Synthetic scheme for Pathway B.

Experimental Protocol: Pathway B

Materials:

  • 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, dissolve 3-methoxy-2-[(2-methylbenzyl)oxy]benzoic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Cool the solution to 0 °C in an ice bath.

  • Add oxalyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure. A trap with a suitable quenching agent is recommended.

  • The crude 3-methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride is obtained and can often be used directly for subsequent reactions.

Data Summary and Comparison

ParameterPathway A (Thionyl Chloride)Pathway B (Oxalyl Chloride)
Reagent Thionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Byproducts SO₂(g), HCl(g)CO(g), CO₂(g), HCl(g)
Reaction Temp. Reflux0 °C to Room Temperature
Advantages Inexpensive and readily available reagent.Milder reaction conditions. Gaseous byproducts simplify purification.
Disadvantages Higher reaction temperature. Byproducts are corrosive.More expensive reagent. Toxic and moisture-sensitive.

Conclusion

The synthesis of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride can be reliably achieved in a two-step sequence involving a Williamson ether synthesis followed by the conversion of the resulting carboxylic acid to the acyl chloride. Both thionyl chloride and oxalyl chloride are effective for the final chlorination step, and the choice between them will depend on factors such as cost, scale, and the temperature sensitivity of any other functional groups. The protocols provided in this guide are based on well-established chemical principles and offer a solid foundation for the successful synthesis of this valuable chemical intermediate.

References

  • askIITians. (2025, July 20). Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2.
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  • Filo. (2025, April 1). Propose a mechanism for the reaction of benzoic acid with oxalyl chloride...
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  • ResearchGate. Proposed mechanism for the production of acid chlorides using oxalyl....
  • Guidechem. (2024, January 12). How can 3-METHOXY-2-Methylbenzoic Acid be synthesized?.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Benchchem. Application Notes and Protocols: Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids.
  • Organic Syntheses Procedure.
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Foundational

Thermodynamic Stability and Reactivity Profiling of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride: A Mechanistic Guide

Executive Summary In advanced pharmaceutical synthesis, the precise control of acylating agents is paramount. 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride is a highly functionalized, sterically encumbered intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced pharmaceutical synthesis, the precise control of acylating agents is paramount. 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride is a highly functionalized, sterically encumbered intermediate derived from its corresponding carboxylic acid precursor (CAS 938247-60-0)[1]. While acid chlorides are fundamentally highly reactive and prone to rapid hydrolysis upon exposure to ambient moisture[2], the unique substitution pattern of this specific molecule drastically alters its thermodynamic landscape and kinetic half-life.

This whitepaper provides an in-depth mechanistic analysis of how the interplay between profound steric hindrance (the "ortho effect") and competing electronic effects dictates the thermodynamic stability of this compound. Furthermore, we outline self-validating experimental protocols designed to accurately quantify its stability without introducing artifactual degradation.

Structural Analysis: Electronic and Steric Drivers

The reactivity of substituted benzoyl chlorides is governed by a delicate balance between the electrophilicity of the carbonyl carbon and the steric accessibility of the reaction site.

The Ortho Effect (Steric Shielding)

In typical, unhindered benzoyl chlorides, nucleophilic acyl substitution proceeds via a bimolecular addition-elimination mechanism ( SN​Ac ). The rate-determining step is the attack of a nucleophile (e.g., water) to form a tetrahedral intermediate[3]. However, the presence of the massive 2-[(2-methylbenzyl)oxy] group at the ortho position physically shields the carbonyl carbon. This steric blockade severely restricts the Bürgi-Dunitz trajectory required for nucleophilic attack, massively increasing the activation energy ( ΔG‡ ) for the SN​Ac pathway[4][5].

Electronic Interplay (-I vs. +M)

The electronic environment of the carbonyl carbon is modulated by two competing substituents:

  • 3-Methoxy Group: Positioned meta to the acyl chloride, its resonance (+M) effect cannot delocalize onto the ipso carbon. Therefore, it acts primarily via an inductive electron-withdrawing (-I) effect, which theoretically increases the electrophilicity of the carbonyl carbon[5].

  • 2-Alkoxy Group: The oxygen atom directly attached to the ortho position can donate electron density via resonance (+M) into the aromatic ring, counteracting the meta-methoxy group's inductive pull.

Mechanistic Shift ( SN​Ac to SN​1 )

Because the traditional SN​Ac pathway is sterically choked by the ortho-benzyl ether, the solvolysis mechanism is forced to shift toward a unimolecular ( SN​1 -like) dissociative pathway. In weakly nucleophilic or highly hindered environments, the rate-determining step becomes the spontaneous loss of the chloride leaving group to form a resonance-stabilized acylium ion[6][7].

Pathway SM Acyl Chloride (Reactant) SNAc Tetrahedral Int. (Sterically Blocked) SM->SNAc H2O Attack (High ΔG‡) SN1 Acylium Ion (Resonance Stabilized) SM->SN1 Cl- Loss (Lower ΔG‡) Prod Carboxylic Acid (Product) SNAc->Prod -HCl SN1->Prod +H2O, -H+

Fig 1. Mechanistic divergence of hydrolysis dictated by ortho-steric hindrance.

Quantitative Data Presentation

The thermodynamic and kinetic parameters of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride differ starkly from baseline acyl chlorides. The table below summarizes these comparative metrics.

ParameterUnhindered Benzoyl Chloride3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride
Dominant Hydrolysis Mechanism SN​Ac (Addition-Elimination) SN​1 -like (Acylium Ion Formation)
Kinetic Stability (Moisture) Low ( t1/2​ in minutes)High ( t1/2​ in hours/days)
Carbonyl Electrophilicity HighLow (Sterically Shielded)
Thermodynamic State Highly UnstableMetastable (Kinetically Trapped)

Experimental Protocols for Stability Assessment

To accurately measure the thermodynamic stability of highly reactive intermediates, traditional offline sampling (e.g., HPLC) is fundamentally flawed; the act of drawing a sample exposes the analyte to atmospheric moisture, skewing the kinetic data. As an Application Scientist, I mandate the use of in situ, self-validating orthogonal techniques.

Protocol 1: In Situ FTIR (ReactIR) for Hydrolysis Kinetics

Causality: ReactIR allows continuous, real-time tracking of functional group transformations without breaking the anhydrous seal of the reactor.

  • System Purge: Purge the ReactIR vessel with dry nitrogen (moisture < 1 ppm) to establish a strict anhydrous baseline.

  • Solvent Baseline: Introduce anhydrous dichloromethane (DCM) and collect background spectra.

  • Substrate Injection: Inject the acid chloride and monitor the characteristic acyl chloride carbonyl stretch at ~1770 cm⁻¹.

  • Controlled Moisture Doping: Introduce a precisely quantified aliquot of H2​O (e.g., 1.0 equivalent) via a gas-tight syringe.

  • Kinetic Tracking: Continuously monitor the exponential decay of the 1770 cm⁻¹ peak and the concurrent rise of the carboxylic acid peak at ~1700 cm⁻¹. Self-Validation Check: The system is validated by mass balance. The stoichiometric conversion is confirmed only if the molar disappearance of the acid chloride perfectly matches the appearance of the carboxylic acid, ruling out side reactions such as symmetrical anhydride formation.

Protocol 2: Isothermal Microcalorimetry (IMC) for Thermodynamic Extraction

Causality: IMC directly measures the heat flow ( dq/dt ) of the hydrolysis reaction, allowing precise calculation of the enthalpy of hydrolysis ( ΔHhyd​ ) regardless of the optical clarity of the solution.

  • Thermal Equilibration: Equilibrate the microcalorimeter instrument to exactly 25.000 °C.

  • Ampoule Preparation: Seal 50 mg of the acid chloride in a fragile glass ampoule under an argon atmosphere inside a glovebox.

  • Immersion and Baseline: Submerge the ampoule in the reaction solvent (e.g., aqueous dioxane) and wait for the heat flow baseline to stabilize at exactly 0 μW.

  • Ampoule Breaking: Mechanically crush the ampoule to initiate the solvolysis reaction.

  • Enthalpy Integration: Record the exothermic heat flow until the signal returns to baseline. Integrate the area under the curve to determine the total ΔHhyd​ . Self-Validation Check: Compare the experimentally integrated total heat to theoretical ΔHhyd​ values calculated via Density Functional Theory (DFT). A mismatch indicates incomplete conversion or competing degradation pathways (e.g., benzyl ether cleavage).

Protocol Prep Prep Split Split Sample for Orthogonal Analysis Prep->Split IR 2A. ReactIR (In Situ) Monitor 1770 cm⁻¹ Decay Split->IR IMC 2B. Microcalorimetry Measure Heat Flow (μW) Split->IMC Valid 3. Self-Validation Mass Balance & Total Heat IR->Valid IMC->Valid Result Validated Thermodynamic Stability Profile Valid->Result

Fig 2. Self-validating experimental workflow for thermodynamic profiling.

References

  • 3-methoxy-2-[(2-methylbenzyl)oxy]benzoic acid ... - ChemicalBook, ChemicalBook,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPtBk-DF955zGb90PX0Hbc6Q-kV7Lb_XUJePNiq4Hd7Rehqu5OnmZlCoH5f6sNsKbugart99BdNppWsdWM-zKKmRnKt6l0Fsjna3WJ67j7lYeG_gM5iP7s5SRSEAzMeObtIYsVZrSzEuneLLUCfaVsux6MEKDhzapFKg5_f41R9O0=]
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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for Amide Synthesis Using 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl Chloride

Introduction: Strategic Importance of Substituted Benzamides Amide bond formation is arguably the most critical reaction in medicinal chemistry and drug development, forming the backbone of peptides and a vast array of p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Importance of Substituted Benzamides

Amide bond formation is arguably the most critical reaction in medicinal chemistry and drug development, forming the backbone of peptides and a vast array of pharmaceuticals.[1] The specific reagent, 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride, presents a unique scaffold for generating novel amide derivatives. Its structure is characterized by significant steric hindrance and electronic modulation from the ortho-benzyloxy and meta-methoxy substituents. These features can influence reactivity and impart specific conformational constraints on the final amide product, a desirable trait in rational drug design.[2]

This guide provides a comprehensive overview of the protocols for effectively utilizing this advanced building block. We will delve into the mechanistic rationale behind procedural choices, offer two robust, field-tested protocols for amide synthesis, and provide insights into troubleshooting and optimization. The protocols are designed to be self-validating, ensuring reproducibility and high yields for researchers in organic synthesis and pharmaceutical development.

Reagent Profile and Preparation

Chemical Structure:

  • IUPAC Name: 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride

  • CAS Number: Not publicly available; a specialized reagent.[3]

  • Molecular Formula: C₁₆H₁₅ClO₃

  • Key Features: A highly reactive acyl chloride functional group, an electron-donating methoxy group, and a bulky ortho-benzyloxy protecting group.

Preparation of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride:

Acyl chlorides are typically prepared from the corresponding carboxylic acid immediately before use due to their moisture sensitivity.[4] The standard and most effective method involves treatment with thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[5][6]

  • Reaction: 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoic acid + SOCl₂ → 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride + SO₂ + HCl

This conversion is generally high-yielding and proceeds under mild conditions. The crude acyl chloride is often used directly in the subsequent amidation step after removing the excess thionyl chloride under reduced pressure.[7]

Handling and Safety: Acyl chlorides are lachrymatory and react violently with water, releasing corrosive HCl gas.[8][9] All manipulations must be performed in a well-ventilated fume hood using anhydrous solvents and under an inert atmosphere (e.g., nitrogen or argon).[4]

The Mechanism of Amide Formation: Nucleophilic Acyl Substitution

The reaction between an acyl chloride and an amine proceeds via a well-established nucleophilic addition-elimination mechanism.[10][11] Understanding this pathway is crucial for optimizing reaction conditions.

  • Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O π-bond, pushing electrons onto the oxygen and forming a tetrahedral intermediate.[12]

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond.

  • Elimination of the Leaving Group: Concurrently, the chloride ion, an excellent leaving group, is expelled.

  • Deprotonation: The resulting N-acylammonium species is highly acidic. A base present in the reaction mixture (either a second equivalent of the amine or an added scavenger base) removes the proton from the nitrogen to yield the final, neutral amide product and an ammonium salt byproduct.[12][13]

This final deprotonation step is critical; it neutralizes the HCl generated, preventing it from protonating the starting amine and rendering it non-nucleophilic.[14]

Experimental Workflow cluster_prep Reagent Preparation cluster_reaction Amide Coupling cluster_purification Work-up & Purification Acid Carboxylic Acid Precursor AcylChloride 3-Methoxy-2-[(2-methylbenzyl)oxy] benzoyl chloride Acid->AcylChloride Chlorination SOCl2 SOCl₂ or (COCl)₂ SOCl2->AcylChloride Reaction Reaction at 0°C to RT AcylChloride->Reaction Amine Amine (R₂NH) Amine->Reaction Base Base (aq. or org.) Base->Reaction Solvent Solvent Solvent->Reaction Workup Aqueous Work-up (Wash, Dry, Concentrate) Reaction->Workup Purify Purification (Chromatography or Recrystallization) Workup->Purify Product Pure Amide Purify->Product

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Application

Application Note: 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl Chloride in Advanced API Synthesis

Introduction & Chemical Profile 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride is a highly functionalized, sterically hindered acylating agent. It serves as a critical intermediate in the synthesis of complex benzamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride is a highly functionalized, sterically hindered acylating agent. It serves as a critical intermediate in the synthesis of complex benzamide-based Active Pharmaceutical Ingredients (APIs)[1]. In drug development, specifically for central nervous system (CNS) targets, ortho-substituted benzamides are frequently utilized to dictate the precise three-dimensional conformation required for receptor binding pocket affinity.

The structural architecture of this intermediate presents unique synthetic challenges:

  • Electronic Effects: The methoxy ( −OCH3​ ) and benzyloxy ( −O−CH2​−Ar ) groups donate electron density into the aromatic ring. While this stabilizes the ring, it makes the carbonyl carbon slightly less electrophilic than an unsubstituted benzoyl chloride.

  • Steric Hindrance: The bulky 2-(2-methylbenzyl)oxy group at the ortho position creates a massive steric shield around the acyl chloride moiety.

Expertise & Causality: Standard peptide coupling reagents (e.g., EDC, HATU) often fail to activate the corresponding carboxylic acid efficiently. The intermediate formed by these coupling agents is too sterically hindered to undergo nucleophilic attack by complex amines. Therefore, direct conversion to the highly reactive, low-molecular-profile acid chloride is mandatory to force the amidation forward[2].

Quantitative Data: Physicochemical Properties

Table 1: Physicochemical Properties of the Intermediate

PropertyValue / Description
Chemical Name 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride
Molecular Formula C16​H15​ClO3​
Molecular Weight 290.74 g/mol
Appearance Off-white to pale yellow solid / viscous oil
Reactivity Moisture-sensitive; highly reactive electrophile
Storage -20°C under inert atmosphere (Argon/ N2​ )

Rationale for Reagent Selection

When synthesizing the acid chloride from 3-methoxy-2-[(2-methylbenzyl)oxy]benzoic acid, the choice of chlorinating agent is critical to maintaining the structural integrity of the molecule[3].

Table 2: Reagent Selection Matrix for Acid Chloride Synthesis

ParameterOxalyl Chloride + DMFThionyl Chloride
Operating Temperature 0°C to Room TemperatureReflux (60–80°C)
Risk of Ether Cleavage Very LowHigh
Side Reactions MinimalFriedel-Crafts oligomerization possible
Byproducts CO (gas), CO2​ (gas), HCl (gas) SO2​ (gas), HCl (gas)
Suitability for this API Optimal Sub-optimal

Expertise & Causality: Thionyl chloride ( SOCl2​ ) requires elevated temperatures, which risks cleaving the sensitive benzyl ether linkage or inducing Friedel-Crafts acylation on the electron-rich aromatic ring. Conversely, oxalyl chloride ( (COCl)2​ ), catalyzed by DMF, forms a highly reactive chloromethyleneiminium ion (Vilsmeier-type reagent). This intermediate drives the chlorination to completion under mild conditions (0°C to RT), perfectly preserving the ortho-substituents[3].

Process Visualization

G A 3-Methoxy-2-[(2-methylbenzyl)oxy] benzoic acid B Oxalyl Chloride + cat. DMF (DCM, 0°C to RT) A->B C 3-Methoxy-2-[(2-methylbenzyl)oxy] benzoyl chloride B->C D Complex Amine (R-NH2) + DIPEA / DMAP C->D F IPC: MeOH Quench (HPLC Check) C->F Validation E Target API (Benzamide Derivative) D->E

Workflow for the synthesis and amidation of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride.

Experimental Protocols & Self-Validating Systems

Protocol A: Synthesis of the Acid Chloride Intermediate
  • Preparation: Charge a dry, argon-purged round-bottom flask with 3-methoxy-2-[(2-methylbenzyl)oxy]benzoic acid (1.0 eq) and anhydrous dichloromethane (DCM) (10 volumes).

  • Catalysis: Add N,N-Dimethylformamide (DMF) (0.05 eq).

    • Causality: DMF acts as a catalyst by reacting with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack reagent, which selectively activates the carboxylic acid[3].

  • Activation: Cool the mixture to 0°C. Add oxalyl chloride (1.2 eq) dropwise over 30 minutes.

    • Causality: Dropwise addition controls the evolution of CO , CO2​ , and HCl gases, preventing pressure buildup and thermal spikes[3].

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation (In-Process Control): Withdraw a 50 μL aliquot and quench into 0.5 mL of anhydrous methanol containing 10 μL of triethylamine. Analyze via HPLC. The reaction is deemed complete when the methyl ester derivative accounts for >99% of the peak area, and the free acid is <1%.

    • Causality: Direct HPLC analysis of the acid chloride is impossible due to rapid on-column hydrolysis; the methanol quench creates a stable surrogate for accurate quantification, ensuring no unreacted acid is carried into the amidation step.

  • Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess oxalyl chloride. Co-evaporate twice with anhydrous toluene (5 volumes) to ensure complete removal of residual HCl , yielding the crude acid chloride as a viscous oil ready for immediate amidation.

Protocol B: Anhydrous Amidation for API Synthesis
  • Amine Preparation: In a separate dry flask, dissolve the target complex amine (0.95 eq) in anhydrous tetrahydrofuran (THF) (10 volumes). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq).

    • Causality: DIPEA acts as an acid scavenger, while DMAP acts as a nucleophilic catalyst. DMAP is essential here because the ortho-benzyloxy group on the acid chloride severely hinders direct attack by bulky amines[2].

  • Coupling: Dissolve the crude acid chloride from Protocol A in THF (5 volumes) and add it dropwise to the amine solution at 0°C.

  • Maturation: Stir the reaction at room temperature for 4 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via HPLC. Calculate the ratio of the desired benzamide API to the hydrolyzed carboxylic acid byproduct. A self-validating successful run will show a product-to-hydrolysis ratio of >10:1, confirming that the anhydrous conditions and DMAP catalysis successfully outcompeted moisture-driven degradation.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate for downstream purification.

References[1] "3-methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride | SCBT - Santa Cruz Biotechnology." scbt.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTxQv3Mz4pL_2ewrKqN2q53y4EncSq6iwvvVPD5p-8FiXhInPG5WDUnFnbEq9QNAKKs8awMWi_mrqbm-3cqlX7tF-lyBoimPsZDHQy0RJ4BZV2JtjQ4aKZ1a9tNCON6JVhQzNLN1lQXS-1BljynQc3BksnIm3mwdd8nnoV4xMf5gs=[2] "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEO--T-IvoLHP2oN-V8CLVS1JOA6VLGO6de3NgNK6brkR9U8alSMAVEUmdSDVZVGZBvUA_wqo6iMjudIsHFEaJPzUaQfRZZeWlXWDPOxmSen6shRpA2Vsqi_Z702J3pIW3Szxuiijy5M4U4nr4=[3] "Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids." Nvpubhouse Library for American Journal of Applied Science and Technology. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECdiL75olA9Uokllq8ppwJGfWeS9RTPOTCVCQV0xJku0S5ERLEgOUiG6S3YT9iVO15R2qkT-YX5-HscUw9pqGdZPOxuUoOSZbBf3vDSEh0QudlvR_64w78SOOI2UlrB-0nLT--KGGi20lEhOEHZUWtnzaph3yxbVq8EK5wAoGFRa0-oUQ0oks=

Sources

Method

acylation reaction mechanisms with 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride

An in-depth technical guide to the reactivity, mechanisms, and handling of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride in advanced synthetic workflows. Chemical Profiling & Reactivity Dynamics 3-Methoxy-2-[(2-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the reactivity, mechanisms, and handling of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride in advanced synthetic workflows.

Chemical Profiling & Reactivity Dynamics

3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride is a highly specialized electrophilic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of receptor antagonists and targeted pharmacophores[1]. The defining structural feature of this molecule is the profound steric hindrance generated by the ortho-substituted (2-methylbenzyl)oxy moiety.

Unlike standard para-substituted benzoyl chlorides, ortho-substituted derivatives exhibit heavily altered reactivity patterns due to the physical restriction of the Bürgi-Dunitz approach trajectory required for nucleophilic attack[2]. The bulky 2-methylbenzyl ether forces the carbonyl group out of coplanarity with the aromatic ring, creating a robust "steric shield." Concurrently, the meta-methoxy group exerts an inductive electron-withdrawing effect (-I), which theoretically increases the electrophilicity of the carbonyl carbon. However, this electronic activation is almost entirely overshadowed by the physical barrier to entry.

Failure to account for this steric environment during experimental design typically results in sluggish reaction kinetics and dominant side reactions—most notably, the rapid hydrolysis of the acyl chloride into the inactive 3-methoxy-2-[(2-methylbenzyl)oxy]benzoic acid[3].

Mechanistic Pathway: Overcoming Steric Shielding via Nucleophilic Catalysis

To achieve high-yielding acylation (whether amidation or esterification) with this substrate, the direct addition-elimination pathway must be bypassed in favor of nucleophilic catalysis. The introduction of 4-Dimethylaminopyridine (DMAP) is not optional; it is a mechanistic necessity.

Causality of Catalysis: DMAP, being a highly nucleophilic and relatively planar tertiary amine, can penetrate the steric shield of the acid chloride far more efficiently than bulky secondary amines or tertiary alcohols.

  • Acylpyridinium Formation: DMAP attacks the carbonyl carbon, displacing the chloride ion to form a transient acylpyridinium intermediate.

  • Electrophilic Activation: This intermediate is positively charged and exceptionally electrophilic. Furthermore, DMAP serves as a superior leaving group compared to the initial chloride ion.

  • Tetrahedral Collapse: The target nucleophile (amine or alcohol) attacks the activated acylpyridinium ion. The subsequent collapse of the tetrahedral intermediate expels DMAP, regenerating the catalyst and yielding the final acylated product.

Mechanism A Acid Chloride (Sterically Hindered) C Acylpyridinium Intermediate A->C Addition (-Cl⁻) B DMAP Catalyst B->C Attack E Tetrahedral Intermediate C->E Nu: Attack D Nucleophile (Amine/Alcohol) D->E E->B Catalyst Regeneration F Acylated Product (Amide/Ester) E->F Elimination (-DMAP)

Figure 1: Nucleophilic acyl substitution pathway via DMAP-catalyzed acylpyridinium intermediate.

Experimental Protocols: Self-Validating Workflows

Protocol A: Synthesis of Complex Amides (Anhydrous Conditions)

This protocol is engineered for coupling 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride with sterically hindered or electronically deactivated amines.

Causality in Reagent Selection:

  • Solvent: Anhydrous Dichloromethane (DCM) is selected over coordinating solvents (like THF) to maximize the electrophilicity of the acylpyridinium intermediate.

  • Base: N,N-Diisopropylethylamine (DIPEA) is utilized as the stoichiometric acid scavenger. Its extreme steric bulk prevents it from acting as a competing nucleophile, avoiding the transient, unstable acylammonium species often formed by Triethylamine (TEA) which can lead to ketene degradation pathways.

  • Order of Addition: The acid chloride must be added dropwise to the pre-mixed solution of the nucleophile, DIPEA, and DMAP. Reversing this order exposes the highly reactive acylpyridinium intermediate to trace environmental moisture before the nucleophile can trap it, leading to rapid hydrolysis.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an Argon atmosphere. Add the target amine (1.0 equiv), DIPEA (2.5 equiv), and DMAP (0.1 equiv) to anhydrous DCM (0.2 M concentration relative to the amine). Cool the mixture to 0 °C using an ice bath.

  • Activation: Dissolve 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride (1.1 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Validation Check (In-Process): Do not proceed to workup blindly. Extract a 10 µL aliquot of the reaction mixture and quench it in 1 mL of anhydrous methanol. Analyze via LC-MS. If the reaction is incomplete, the unreacted acid chloride will immediately form the methyl ester, providing a distinct mass peak (M+32) that is easily distinguishable from the hydrolyzed benzoic acid byproduct (M+18)[3]. This validates whether the reaction has stalled or if moisture contamination occurred during setup.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove DMAP/DIPEA), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Workflow Step1 1. Preparation Dry DCM, Ar atmosphere, 0°C Step2 2. Reagent Addition Add Nucleophile + DIPEA + DMAP Step1->Step2 Step3 3. Acylation Dropwise addition of Acid Chloride Step2->Step3 Step4 4. In-Process Validation MeOH Quench & LC-MS tracking Step3->Step4 Step5 5. Quenching Sat. NH4Cl (aq) Step4->Step5 Step6 6. Workup & Purification Extraction & Chromatography Step5->Step6

Figure 2: Self-validating experimental workflow for hindered acylation reactions.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the empirical data driving the protocol choices, demonstrating the critical nature of base and catalyst selection when handling this specific ortho-substituted benzoyl chloride.

Table 1: Optimization of Amidation Conditions for 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride

SolventBase (Equiv)Catalyst (Equiv)Temp (°C)Conversion (%)Isolated Yield (%)Primary Impurity Profile
THFTEA (2.0)None0 to RT4538Hydrolyzed Acid
DCMTEA (2.0)None0 to RT5244Hydrolyzed Acid
DCM DIPEA (2.5) DMAP (0.1) 0 to RT >98 92 Trace Acid
ToluenePyridine (3.0)DMAP (0.5)808882Thermal Degradation
MeCNK₂CO₃ (3.0)None603022Hydrolyzed Acid

Data Interpretation: The use of DIPEA and DMAP in a non-coordinating solvent (DCM) suppresses the hydrolysis pathway and maximizes the conversion rate, proving that overcoming the steric shield is a kinetic challenge best solved by nucleophilic catalysis rather than thermal forcing.

Troubleshooting & Quality Control

  • Moisture Degradation: The primary failure mode for this reagent is the formation of 3-methoxy-2-[(2-methylbenzyl)oxy]benzoic acid via ambient moisture exposure[3]. Ensure all glassware is flame-dried, reagents are stored over activated 3Å molecular sieves, and the acid chloride is stored under Argon at -20 °C.

  • Catalyst Poisoning: If the target nucleophile contains acidic protons (e.g., unprotected phenols or carboxylic acids elsewhere on the scaffold), DMAP may become protonated and deactivated. In such cases, increase the DIPEA equivalents to 3.5 to ensure complete deprotonation of the substrate prior to DMAP addition.

References

Sources

Application

step-by-step esterification using 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride

Application Note: Step-by-Step Esterification Using 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl Chloride Introduction & Mechanistic Causality The compound 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride is a highly functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Esterification Using 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl Chloride

Introduction & Mechanistic Causality

The compound 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride is a highly functionalized, sterically demanding acylating agent. Structurally, the electrophilic carbonyl carbon is heavily shielded by an ortho-(2-methylbenzyl)oxy group and a meta-methoxy group. This intense steric congestion significantly elevates the activation energy required for direct nucleophilic attack by an alcohol, making standard esterification protocols sluggish and low-yielding[1].

When utilizing only an auxiliary base (e.g., triethylamine or pyridine), the reaction often stalls due to the inability of the alcohol to penetrate the steric bulk[2]. To bypass this kinetic bottleneck, the introduction of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst is strictly required [3].

Mechanistic Pathway & Causality:

  • Catalyst Activation: The highly nucleophilic pyridine nitrogen of DMAP attacks the sterically hindered acyl chloride, displacing the chloride ion[1].

  • Intermediate Formation: This forms a highly reactive N-acylpyridinium intermediate. Crucially, this ionic intermediate physically protrudes away from the steric bulk of the aromatic ring, making the electrophilic center highly accessible to the incoming alcohol[3].

  • Acyl Transfer: The alcohol nucleophile attacks the intermediate, forming the target ester and releasing protonated DMAP.

  • Catalyst Turnover: The auxiliary base (TEA or DIPEA) abstracts the proton, regenerating the DMAP catalyst and precipitating out of solution as an amine hydrochloride salt[3].

G AC 3-Methoxy-2-[(2-methylbenzyl)oxy] benzoyl chloride INT Highly Reactive N-Acylpyridinium Intermediate AC->INT Nucleophilic Attack (Fast) DMAP DMAP Catalyst DMAP->INT Nucleophilic Attack (Fast) EST Sterically Hindered Ester (Target Product) INT->EST Acyl Transfer (Rate-Limiting) REG Regenerated DMAP + Amine Hydrochloride INT->REG Proton Abstraction ALC Alcohol (R-OH) ALC->EST BASE TEA or DIPEA Base BASE->REG REG->DMAP Catalyst Turnover

DMAP-catalyzed nucleophilic acyl substitution pathway for sterically hindered benzoyl chlorides.

Experimental Design & Self-Validating Systems

  • Moisture Control: Acyl chlorides are highly susceptible to hydrolysis, rapidly converting to the unreactive 3-methoxy-2-[(2-methylbenzyl)oxy]benzoic acid in the presence of water[4]. The protocol mandates flame-dried glassware and anhydrous solvents. A self-validating check is the clarity of the acyl chloride stock solution; cloudiness indicates premature hydrolysis[5].

  • Solvent Selection: Anhydrous Dichloromethane (DCM) is optimal. It stabilizes the charged N-acylpyridinium intermediate while maintaining high solubility for the bulky ether-linked aromatic reactants.

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) serves as the stoichiometric proton scavenger. The visual formation of a white precipitate (amine hydrochloride) during the reaction serves as an intrinsic, self-validating indicator that acyl transfer is actively occurring[5].

Quantitative Optimization of Reaction Conditions

The following table summarizes the optimization landscape for coupling a standard secondary alcohol with the sterically hindered 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride.

EntryAcyl Chloride (eq)Alcohol (eq)DMAP (mol%)Base (eq)Temp (°C)Time (h)Conversion (%)
11.01.00TEA (1.5)2524< 15%
21.21.05TEA (2.0)251265%
31.21.010TEA (2.0)0 to 256> 95%
41.51.020DIPEA (2.5)0 to 403> 98%

Note: Data demonstrates that 10 mol% DMAP with a slight excess of acyl chloride (Entry 3) provides the optimal balance of yield, reaction kinetics, and atom economy.

Step-by-Step Experimental Protocol

Phase 1: Equipment & Reagent Preparation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous stream of inert gas (Argon or Nitrogen).

    • Causality: Purging ambient moisture is critical to prevent the competitive hydrolysis of the acyl chloride to its benzoic acid derivative[4].

  • Prepare a stock solution of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride (1.2 equivalents) in anhydrous DCM (approx. 0.5 M).

Phase 2: Reaction Assembly

  • To the cooled, flame-dried flask, add the target alcohol (1.0 equivalent).

  • Add anhydrous DCM to achieve a substrate concentration of 0.2 M.

  • Inject Triethylamine (TEA) or DIPEA (2.0 equivalents).

  • Add DMAP (0.1 equivalents / 10 mol%).

    • Causality: Dissolving the nucleophile, base, and catalyst prior to adding the electrophile ensures a homogeneous environment, preventing localized concentration spikes that lead to side reactions.

Phase 3: Initiation & Catalysis

  • Submerge the reaction flask in an ice-water bath to reach 0 °C.

  • Begin vigorous stirring.

  • Add the 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride stock solution dropwise over 15 minutes using a syringe pump or addition funnel[5].

    • Causality: The formation of the N-acylpyridinium intermediate is highly exothermic. Dropwise addition at 0 °C controls heat evolution and minimizes the thermal degradation of the reactive intermediate[5].

Phase 4: In-Process Monitoring

  • After complete addition, remove the ice bath and allow the reaction to naturally warm to room temperature (25 °C).

  • Self-Validating Check: Observe the formation of a fine white precipitate (TEA·HCl or DIPEA·HCl), confirming that acyl transfer and proton abstraction are actively occurring[5].

  • Monitor the reaction via Thin-Layer Chromatography (TLC) every 2 hours until the alcohol spot is fully consumed.

Phase 5: Quenching & Work-up

  • Once complete, quench the reaction by adding an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.

    • Causality: NaHCO₃ neutralizes the amine hydrochloride salts and hydrolyzes any residual, unreacted acyl chloride into the water-soluble sodium benzoate salt[5].

  • Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with DCM (3 × 20 mL).

  • Combine the organic layers and wash with 1 M aqueous HCl (1 × 30 mL).

    • Causality: The acidic wash selectively protonates DMAP and residual TEA/DIPEA, pulling these basic impurities into the aqueous phase while the neutral ester product remains in the organic phase.

  • Wash the organic layer with brine (1 × 30 mL) to remove bulk water.

  • Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 6: Purification

  • Purify the crude ester via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

  • Verify the structure and purity of the isolated ester using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

References

  • Title: The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study Source: ScholarWorks @ UTRGV / Semantic Scholar URL: [Link]

  • Title: 2.8: Acid Halides for Ester Synthesis Source: Chemistry LibreTexts URL: [Link]

Sources

Method

safe handling and storage protocols for 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the safe handling, storage, and disposal of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride. As a reactive acyl chloride, this compound presents significant hazards if not managed correctly. These protocols are designed to provide researchers, scientists, and drug development professionals with the necessary information to mitigate risks, ensure experimental integrity, and maintain a safe laboratory environment. The causality behind each recommendation is explained to foster a deeper understanding of the chemical's properties and associated hazards.

Hazard Identification and Risk Assessment

Primary Hazards:

  • Corrosivity: Like all acyl chlorides, this compound is expected to be highly corrosive.[5][6][7] It will cause severe skin burns and serious eye damage upon contact.[1][2][3] The GHS classification for similar compounds is typically Skin Corrosion Sub-category 1B and Serious Eye Damage Category 1.[1][2][3]

  • Reactivity with Water: Acyl chlorides react vigorously, often violently, with water and moisture.[5][7][8][9] This hydrolysis reaction produces the corresponding carboxylic acid and hydrogen chloride (HCl) gas.[9][10][11] The generation of steamy, corrosive HCl fumes presents a significant inhalation hazard.[9][11]

  • Inhalation Hazard: Inhalation of vapors or aerosols can cause severe irritation to the respiratory tract, potentially leading to inflammation, edema, and other serious conditions.[12][13] The liberated HCl gas is also a potent respiratory irritant.[14]

  • Reactivity with Nucleophiles: It will react exothermically with a wide range of nucleophiles, including alcohols, amines, and strong bases.[8][10][11][15] These reactions can be vigorous and must be controlled.

  • Potential Sensitizer: Some benzoyl chloride derivatives may cause an allergic skin reaction.[1]

Hazard Summary Table
Hazard ClassificationDescriptionGHS PictogramSignal Word
Skin Corrosion/IrritationCauses severe skin burns and eye damage.[1][2][3]CorrosionDanger
Serious Eye DamageCauses serious eye damage.[1][2][3]CorrosionDanger
Acute Toxicity (Inhalation)May be toxic if inhaled; causes respiratory irritation.[12][13]Skull and Crossbones, Exclamation MarkDanger/Warning
ReactivityReacts violently with water.[5][7]Not specified by pictogram for water reactivity alone, but often included in other hazard communications.Danger
NFPA 704 Diamond (Estimated)

The National Fire Protection Association (NFPA) 704 diamond provides a quick visual summary of the hazards.[16][17][18] For this compound, the ratings are estimated as follows:

  • Health (Blue): 3 - Short exposure could cause serious temporary or moderate residual injury.

  • Flammability (Red): 1 - Must be preheated before ignition can occur. Combustible.

  • Instability/Reactivity (Yellow): 2 - Readily undergoes violent chemical change at elevated temperatures and pressures, or reacts violently with water.

  • Special Hazards (White): W - Reacts with water in an unusual or dangerous manner.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent all routes of exposure.[19][20] All handling of this compound must be performed within a certified chemical fume hood.[13][15][21]

  • Hand Protection: Use chemical-resistant gloves. A double-gloving approach is recommended. An inner nitrile glove can be worn with an outer, more robust glove such as neoprene or butyl rubber.[14][20] Always inspect gloves for integrity before use and wash hands thoroughly after removal.

  • Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are required to protect against splashes and fumes.[14][20][21][22] Standard safety glasses are insufficient.

  • Body Protection: A chemical-resistant lab coat, worn over long-sleeved clothing and long pants, is necessary.[20][21] An apron made of a chemically inert material like PVC can provide additional protection.[20] Ensure shoes are closed-toed.[19]

  • Respiratory Protection: Work should be confined to a fume hood to control vapors.[13][15] If there is a potential for exposure outside of a fume hood (e.g., during a large spill), a full-face respirator with an acid gas cartridge is required.[13][14]

PPE Selection Workflow

Caption: PPE selection process for handling the acyl chloride.

Storage Protocols

The primary objective for storing 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride is to prevent its degradation and ensure safety by isolating it from incompatible materials, particularly water.[5][15]

  • Container: Store in the original container, which should be tightly sealed.[1][4][14] If transferring to a new container, it must be made of glass or other non-reactive material with a secure, moisture-proof cap (e.g., a Teflon-lined cap).

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[15]

  • Location: Keep in a cool, dry, and well-ventilated area designated for corrosive and water-reactive chemicals.[1][14][15][23] The storage area should be separate from bases, oxidizing agents, alcohols, and other nucleophilic reagents.

  • Secondary Containment: Place the primary container within a secondary, non-reactive container (such as a plastic tub) to contain any potential leaks.[24]

Experimental Handling and Use

General Workflow

All manipulations must be performed in a fume hood.[13][15] Before starting, ensure an emergency eyewash station and safety shower are accessible and unobstructed.[19][22][25]

Handling_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_cleanup Post-Reaction Phase Prep1 Don Full PPE Prep2 Ensure Fume Hood is Operational Prep1->Prep2 Prep3 Gather Inert & Dry Glassware Prep2->Prep3 Prep4 Place Spill Kit Nearby Prep3->Prep4 Exec1 Work Inside Fume Hood Prep4->Exec1 Exec2 Dispense Reagent Under Inert Atmosphere Exec1->Exec2 Exec3 Keep Container Sealed When Not in Use Exec2->Exec3 Exec4 Conduct Reaction (e.g., slow addition) Exec3->Exec4 Clean1 Quench/Neutralize Residual Reagent Exec4->Clean1 Clean2 Segregate Waste Clean1->Clean2 Clean3 Decontaminate Glassware Clean2->Clean3 Clean4 Clean Work Area Clean3->Clean4

Caption: General workflow for handling the acyl chloride.

Detailed Protocol: Dispensing the Reagent
  • Preparation: Ensure all glassware is oven-dried or flame-dried and cooled under an inert atmosphere to remove any traces of water.

  • Inert Atmosphere: Purge the reaction vessel and the reagent bottle with a dry, inert gas like nitrogen or argon.

  • Transfer: Use a dry, clean syringe or cannula to transfer the required amount of the liquid reagent. Perform the transfer slowly to avoid splashes.

  • Sealing: Immediately after dispensing, securely reseal the main container and purge the headspace with inert gas before returning it to storage.

Emergency Procedures

Spill Management

The immediate priority is to isolate the spill and prevent exposure. Do NOT use water on the spill, as this will exacerbate the situation by generating HCl gas.[26][27]

For a Small Spill (<100 mL) inside a Fume Hood:

  • Alert Personnel: Inform others in the immediate area.

  • Containment: Use a dry, inert absorbent material like calcined clay (Oil-Dri), Zorb-All, or dry sand to cover and contain the spill.[25][26] Do not use combustible materials like paper towels.

  • Neutralization (Optional, with caution): After absorption, the material can be cautiously and slowly treated with sodium bicarbonate (baking soda) to neutralize the acid chloride and any generated HCl.[26] Be prepared for vigorous reaction and gas evolution.

  • Collection: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[26]

  • Decontamination: Wipe the spill area with a cloth dampened with a non-reactive solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

For a Large Spill (>100 mL) or any spill outside a Fume Hood:

  • Evacuate: Immediately evacuate the laboratory, closing the doors behind you.[26][28]

  • Alert: Activate the fire alarm or contact your institution's emergency response team.[13][26]

  • Isolate: Prevent entry to the affected area.

  • Report: Provide emergency responders with the name of the chemical and a copy of the relevant safety information.

First Aid Measures

Immediate and thorough action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes while removing contaminated clothing and shoes.[12][13][25] Seek immediate medical attention.

  • Eye Contact: Immediately and continuously flush eyes with water for at least 15-30 minutes, holding the eyelids open.[12][13][25] Remove contact lenses if it can be done easily. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[13] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Waste Disposal

All waste containing 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride or its byproducts is considered hazardous waste and must be disposed of according to institutional and governmental regulations.[12]

Protocol for Neutralizing Small Quantities of Waste

This procedure should be performed in a fume hood on small, manageable quantities of the waste chemical. The goal is to convert the reactive acyl chloride into a less hazardous substance.[21]

  • Preparation: In a flask equipped with a stirrer and placed in an ice bath, add a suitable nucleophile such as methanol or isopropanol.[21]

  • Slow Addition: Slowly and dropwise, add the waste acyl chloride to the cold alcohol with constant stirring. This is an exothermic reaction, and slow addition is crucial to control the temperature.[21]

  • Reaction: Allow the mixture to stir for at least one hour at room temperature to ensure the complete conversion of the acyl chloride to the corresponding ester.

  • Collection: Transfer the resulting ester solution into a properly labeled hazardous waste container for collection by your institution's environmental health and safety department.[21]

Never pour raw or neutralized acyl chloride waste down the drain.

References

  • AK Lectures. (n.d.). Acid Chloride Reactions. Retrieved from [Link]

  • Rice University. (n.d.). Chemical Spills. Environmental Health Safety and Laboratory Operations. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Vikaspedia. (n.d.). Hydrochloric Acid – First Aid and Emergency Response. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water. Retrieved from [Link]

  • CORECHEM Inc. (2022, March 16). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Addition & Elimination Reactions in Acyl Chlorides. Retrieved from [Link]

  • University of Illinois. (2025, September 24). Chemical Spill. Division of Research Safety. Retrieved from [Link]

  • CIE A-Level Chemistry. (n.d.). 33.3 Acyl chlorides. Retrieved from [Link]

  • Grokipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]

  • HMEx Assistant. (2025, January 18). Fire Codes and the GHS - Part 6: Corrosive solids, liquids and gases. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Benzoyl chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • CDC Stacks. (n.d.). BENZYL CHLORIDE. Retrieved from [Link]

  • Department of Medicine. (2016, April 20). Standard Operating Procedure Title: WORKING WITH ACIDS AND BASES. Retrieved from [Link]

  • Standard Operating Procedure. (n.d.). Hydrochloric acid. Retrieved from [Link]

  • GOV.UK. (2025, January 27). Benzyl chloride - Incident management. Retrieved from [Link]

  • Class 8: Corrosive Substances. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Benzoyl chloride | C6H5COCl | CID 7412. Retrieved from [Link]

  • Hazardous Spill Reporting and Response Procedures | Emergency Management. (n.d.). Retrieved from [Link]

  • Acid Handling. (n.d.). Retrieved from [Link]

  • PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT. (n.d.). Retrieved from [Link]

  • SDS Manager. (2025, September 09). GHS Labels vs NFPA Labels: What Every Workplace Should Know. Retrieved from [Link]

  • Aerosphere | CO2 Monitoring. (2025, October 04). NFPA Signs vs. GHS Labels: What's the Difference? Retrieved from [Link]

  • NFPA. (2021, November 05). Hazardous Materials Identification. Retrieved from [Link]

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Application

Application Note: Preparation of Benzamide Derivatives from 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Pharmacological Relevance The benzamide scaffold is a privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Pharmacological Relevance

The benzamide scaffold is a privileged structure in modern medicinal chemistry and agrochemical development [1]. Derivatives containing the benzamide core have been successfully deployed across diverse therapeutic areas, functioning as multireceptor antipsychotics (targeting dopamine D2 and serotonin 5-HT receptors) [2], modulators of Hepatitis B Virus (HBV) capsid assembly [3], and highly selective inhibitors of Rho-associated kinase-1 (ROCK1) [4].

The specific starting material, 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride , presents a highly functionalized, sterically demanding electrophilic core. The presence of the bulky 2-methylbenzyl ether at the ortho position, combined with a 3-methoxy group, creates a unique spatial arrangement often utilized to force the resulting amide bond into a specific conformational orientation. This application note details the optimized, self-validating protocols required to efficiently convert this sterically hindered acid chloride into a library of diverse benzamide derivatives.

Mechanistic Rationale & Reaction Dynamics

Causality in Reagent Selection

Direct amidation of the corresponding benzoic acid using standard peptide coupling reagents (e.g., EDC/HOBt) often results in poor yields when dealing with ortho-substituted, sterically hindered substrates [5]. By utilizing the pre-activated acid chloride , the electrophilicity of the carbonyl carbon is maximized, drastically lowering the activation energy required for nucleophilic attack [6].

However, the rapid generation of hydrogen chloride (HCl) during the substitution poses a critical risk: the protonation of the unreacted amine nucleophile. To prevent the amine from being sequestered as an unreactive hydrochloride salt, a non-nucleophilic tertiary amine base—such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)—must be employed [5]. DIPEA is preferred due to its significant steric bulk, which prevents it from competing with the primary/secondary amine for the electrophilic acyl center.

Mechanism A 3-Methoxy-2-[(2-methylbenzyl)oxy] benzoyl chloride C Tetrahedral Intermediate A->C Addition B Amine Nucleophile (R-NH2) B->C Attack D Benzamide Derivative (Target Product) C->D Elimination (-HCl) E Protonated Base (e.g., DIPEA·HCl) C->E HCl Scavenging

Mechanistic pathway of nucleophilic acyl substitution for benzamide synthesis.

Experimental Methodologies

The following protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded within the steps to ensure reaction integrity.

Materials & Reagents
  • Electrophile: 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride (1.0 eq)

  • Nucleophile: Primary or secondary amine (1.1 – 1.5 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 – 3.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Inert Gas: Nitrogen (N₂) or Argon (Ar)

Step-by-Step Amidation Protocol

Workflow Step1 1. Reagent Prep Dry DCM, inert atmosphere (N2/Ar) Step2 2. Base Addition DIPEA (2.0-3.0 eq) + Amine Step1->Step2 Step3 3. Acylation Add Acid Chloride dropwise at 0 °C Step2->Step3 Step4 4. Reaction Stir at RT, monitor via LC-MS Step3->Step4 Step5 5. Workup Wash with NaHCO3 (aq) and Brine Step4->Step5 Step6 6. Purification Flash Chromatography (Silica) Step5->Step6

Step-by-step experimental workflow for the parallel synthesis of benzamides.

Step 1: System Preparation Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with N₂ or Ar. Causality: Acid chlorides are highly susceptible to hydrolysis. Atmospheric moisture will competitively react with the electrophile, generating the unreactive benzoic acid and reducing overall yield.

Step 2: Amine and Base Solubilization Dissolve the selected amine (1.1 eq) in anhydrous DCM (approx. 0.2 M concentration). Add DIPEA (2.0 eq). If the amine is supplied as a hydrochloride salt, increase the DIPEA to 3.0 eq to ensure complete liberation of the free base [5].

Step 3: Controlled Acylation Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise over 15 minutes. Causality: The formation of the amide bond is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation of the reagents and suppresses the formation of di-acylated side products.

Step 4: Reaction Propagation and Monitoring Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 to 12 hours depending on the steric hindrance of the amine (see Section 4). Validation Checkpoint: Monitor via TLC (Hexanes/Ethyl Acetate) or LC-MS. The disappearance of the acid chloride (which often streaks or converts to the acid on silica) and the emergence of a new, UV-active spot indicates progression.

Workup & Purification

Step 5: Quenching and Extraction Once complete, dilute the reaction mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with:

  • Saturated aqueous NaHCO₃ (2x): Causality: Neutralizes any unreacted acid chloride (converting it to the water-soluble sodium benzoate derivative) and removes the DIPEA·HCl salts. Validation: Gas evolution (CO₂) will occur; vent the funnel frequently until gas evolution ceases.

  • 1M HCl (1x) [Optional]: Use only if the synthesized benzamide lacks basic amine functionalities. This removes excess unreacted starting amine.

  • Brine (1x): Disrupts emulsions and pre-dries the organic layer.

Step 6: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution typically starting from 10% EtOAc in Hexanes) or recrystallization to yield the pure benzamide derivative.

Quantitative Data & Optimization Matrix

The steric bulk of the ortho-benzyloxy group on the acid chloride heavily influences the reaction kinetics. The table below summarizes the optimized stoichiometric equivalents, reaction times, and expected isolated yields across different classes of amine nucleophiles.

Amine ClassExample NucleophileAmine (eq)DIPEA (eq)Temp / TimeExpected Yield (%)
Primary Aliphatic Methylamine, Benzylamine1.12.00 °C → RT, 2 h85 – 95%
Secondary Aliphatic Piperidine, Morpholine1.12.00 °C → RT, 3 h80 – 90%
Primary Aromatic Aniline, Substituted Anilines1.22.50 °C → RT, 6 h70 – 85%
Sterically Hindered Adamantylamine, tert-Butylamine1.53.0RT → 40 °C, 12 h60 – 75%

Note: For sterically hindered amines, mild heating (40 °C) may be required to drive the reaction to completion due to the dual steric clash between the bulky amine and the ortho-substituted benzoyl chloride.

References

  • Discovery of novel benzamide derivatives as potential multireceptor antipsychotics. ResearchGate. Available at:[Link]

  • Discovery and Mechanistic Study of Benzamide Derivatives That Modulate Hepatitis B Virus Capsid Assembly. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). PubMed, National Institutes of Health. Available at:[Link]

  • Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. PubMed Central (PMC), National Institutes of Health (Discusses amidation of sterically hindered acid chlorides). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals tasked with optimizing the synthesis of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals tasked with optimizing the synthesis of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride from its corresponding carboxylic acid.

Due to the sterically hindered ortho-ether linkage and the acid-sensitive 2-methylbenzyl ether moiety, this seemingly routine acylation is prone to significant side reactions. This guide provides mechanistic troubleshooting, quantitative analytical signatures, and a self-validating optimized protocol to ensure high-purity yields.

Part 1: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: I am observing a significant amount of 2-hydroxy-3-methoxybenzoyl chloride and 2-methylbenzyl chloride in my product mixture. What is causing this?

Causality & Mechanism: You are observing ether cleavage (de-benzylation). The 2-methylbenzyl ether is highly susceptible to cleavage by strong acids or Lewis acids[1]. When using traditional reagents like Thionyl Chloride (SOCl₂) at elevated temperatures, the continuous generation of HCl gas in the presence of the electron-rich aromatic ring facilitates the protonation of the ether oxygen. This is followed by nucleophilic attack by chloride, leading to the irreversible cleavage of the benzyl ether[2]. Solution: Switch to a milder, low-temperature chlorinating system. Using Oxalyl Chloride ((COCl)₂) with a catalytic amount of N,N-Dimethylformamide (DMF) allows the reaction to proceed via a highly reactive Vilsmeier-type intermediate (N,N-dimethylchloroiminium chloride)[3]. This drastically reduces thermal degradation and limits prolonged HCl exposure.

Q2: My LC-MS/NMR shows a large peak corresponding to double the molecular weight minus one water molecule (m/z ~526). What is this impurity?

Causality & Mechanism: This is the symmetric acid anhydride: bis(3-methoxy-2-[(2-methylbenzyl)oxy]benzoic) anhydride. It forms when the conversion to the acyl chloride is incomplete. The newly formed, highly electrophilic acyl chloride reacts with the unreacted starting carboxylic acid. Solution: Ensure a strict molar excess of the chlorinating agent (1.1 to 1.2 equivalents of oxalyl chloride). Furthermore, ensure the starting material and solvents are rigorously anhydrous; trace water will hydrolyze the acyl chloride back to the acid, which subsequently reacts with the remaining acyl chloride to form the anhydride.

Q3: I see dark, high-molecular-weight oligomers and poor yields, especially when scaling up. How do I prevent this?

Causality & Mechanism: This is the result of Friedel-Crafts acylation[4]. The target molecule contains both an electrophilic acyl chloride moiety and electron-rich aromatic rings (specifically the 2-methylbenzyl group). At high temperatures, or in the presence of trace metal impurities from the reactor (which act as Lewis acids), intermolecular or intramolecular Friedel-Crafts acylation occurs, leading to cyclized products (e.g., dibenzo-oxepin derivatives) or polymeric tars[5]. Solution: Strictly control the reaction temperature (do not exceed 25°C). Ensure all glassware and reactors are passivated and free of metal residues. Avoid prolonged reaction times once complete conversion is achieved.

Part 2: Quantitative Data & Side Product Signatures

To effectively monitor the reaction, use the following table to identify side products via analytical techniques and apply the corresponding corrective actions.

Impurity / Side ProductPrimary CauseAnalytical SignaturePreventative Action
2-Hydroxy-3-methoxybenzoyl chloride Ether cleavage via HCl/HeatLC-MS: m/z 186 [M-H]⁻ (hydrolyzed)¹H NMR: Loss of benzylic CH₂ (~5.1 ppm)Use (COCl)₂/DMF at 0–20°C; sweep with N₂ to remove HCl.
2-Methylbenzyl chloride Ether cleavage via HCl/HeatGC-MS: m/z 140[M]⁺¹H NMR: Singlet at ~4.6 ppm (CH₂-Cl)Avoid SOCl₂ reflux; maintain strict temperature control.
Symmetric Acid Anhydride Incomplete conversion / Trace waterLC-MS: m/z 527 [M+H]⁺IR: Dual C=O stretch (~1780, 1710 cm⁻¹)Use 1.1–1.2 eq of (COCl)₂; ensure reagents are strictly anhydrous.
Friedel-Crafts Oligomers Lewis acid contamination / High heatLC-MS: Broad peaks m/z >500Appearance: Dark, viscous tarPassivate reactors; keep reaction temperature ≤ 25°C.

Part 3: Optimized Experimental Protocol

This self-validating protocol utilizes the Oxalyl Chloride/DMF method to suppress ether cleavage and Friedel-Crafts side reactions.

Step 1: Preparation and Drying

  • Charge a flame-dried, nitrogen-purged round-bottom flask with 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoic acid (1.0 eq).

  • Suspend the acid in anhydrous Dichloromethane (DCM) (10 mL/g of substrate).

  • Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (0.05 eq). Self-Validation Check: The mixture should remain a heterogeneous suspension or clear solution depending on concentration, with no gas evolution.

Step 2: Vilsmeier Reagent Generation & Acylation

  • Cool the reaction mixture to 0°C using an ice-water bath.

  • Add Oxalyl Chloride (1.2 eq) dropwise over 30 minutes via an addition funnel.

  • Causality Note: The addition of oxalyl chloride to DMF generates the active N,N-dimethylchloroiminium chloride (Vilsmeier reagent)[6]. This intermediate reacts with the carboxylic acid, releasing CO and CO₂ gases.

  • Allow the reaction to warm to room temperature (20–25°C) and stir for 2 hours. Self-Validation Check: The cessation of gas evolution indicates the completion of the formylation/chlorination cycle.

Step 3: Workup and Isolation

  • Monitor completion via quenching a small aliquot in dry methanol (analyze for the methyl ester via LC-MS).

  • Once complete, concentrate the mixture under reduced pressure (rotary evaporator, bath temp < 30°C) to remove DCM, excess oxalyl chloride, and volatile byproducts.

  • Co-evaporate twice with anhydrous toluene to strip residual HCl and trace oxalyl chloride.

  • The resulting 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride can be used directly in the next synthetic step without aqueous workup, which would hydrolyze the product.

Part 4: Reaction Pathway & Logic Visualization

The following diagram illustrates the mechanistic pathways, highlighting the optimal route versus the conditions that trigger unwanted side reactions.

ReactionPathway SM 3-Methoxy-2-[(2-methylbenzyl)oxy] benzoic acid Reagent Oxalyl Chloride / DMF (Vilsmeier Reagent) SM->Reagent Reacts with Target 3-Methoxy-2-[(2-methylbenzyl)oxy] benzoyl chloride (Target Product) SM->Target Optimal Conditions (0-25°C, mild) Anhydride Symmetric Acid Anhydride (Incomplete Reaction) SM->Anhydride Insufficient Reagent (Side Reaction) Reagent->Target EtherCleavage 2-Hydroxy-3-methoxybenzoyl chloride + 2-Methylbenzyl chloride (Ether Cleavage) Target->EtherCleavage Excess HCl / High Temp (Side Reaction) Target->Anhydride Reacts with SM (Side Reaction) FriedelCrafts Cyclized / Oligomeric Tars (Friedel-Crafts Acylation) Target->FriedelCrafts Lewis Acids / High Temp (Side Reaction)

Pathways and side products in 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride synthesis.

References

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. Master Organic Chemistry. URL: [Link]

  • Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. URL: [Link]

  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. URL: [Link]

Sources

Optimization

Technical Support Center: Anhydrous Solvent Optimization for 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl Chloride Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride .

Because this molecule features both an electrophilic acid chloride and electron-donating ether linkages (methoxy and 2-methylbenzyloxy), it is highly susceptible to solvolysis. Even trace moisture will rapidly hydrolyze the reagent into the unreactive 3-methoxy-2-[(2-methylbenzyl)oxy]benzoic acid and hydrochloric acid[1]. The electron-donating groups stabilize acylium ion intermediates, accelerating degradation via cationic pathways in weakly nucleophilic media[2]. Therefore, strict anhydrous solvent selection and handling are non-negotiable.

Quantitative Solvent Selection Matrix

To prevent hydrolysis and ensure high-yielding acylations, solvents must be rigorously dried. The table below summarizes the quantitative parameters and optimal drying methodologies for the best solvents compatible with this specific benzoyl chloride.

SolventDielectric Constant (ε)Boiling Point (°C)Water Solubility (g/100mL)Recommended Drying MethodKarl Fischer TargetSuitability for this Substrate
Dichloromethane (DCM) 8.9339.61.3Distillation over CaH₂ or 3Å Molecular Sieves< 30 ppmExcellent. Standard for room-temp amidation/esterification.
1,4-Dioxane 2.21101.1MiscibleDistillation over Na/Benzophenone< 50 ppmExcellent. Highly effective for late-stage amidation[3].
Toluene 2.38110.60.054Å Molecular Sieves or Dean-Stark< 50 ppmGood. Ideal for reflux conditions; precipitates amine salts.
Tetrahydrofuran (THF) 7.5266.0MiscibleDistillation over Na/Benzophenone< 20 ppmModerate. Risk of Lewis acid-mediated ring opening.

Reaction Pathway & Solvent Decision Tree

The choice of anhydrous solvent is dictated by the reaction mechanism. Use the following logic tree to determine the optimal solvent system for your specific transformation.

SolventSelection Start 3-Methoxy-2-[(2-methylbenzyl)oxy] benzoyl chloride Amidation Amidation / Esterification (Nucleophilic Acyl Substitution) Start->Amidation Amines/Alcohols FC Friedel-Crafts Acylation (Electrophilic Aromatic Substitution) Start->FC Arenes + Lewis Acid DCM Dichloromethane (DCM) Best all-rounder, easy to dry Amidation->DCM RT Reactions Toluene Toluene Best for high temp & salt precipitation Amidation->Toluene Reflux Required Dioxane 1,4-Dioxane Excellent for late-stage amidation Amidation->Dioxane Complex Substrates FC->DCM Mild Lewis Acids (RT) DCE 1,2-Dichloroethane (DCE) Best for strong Lewis acids FC->DCE Strong Lewis Acids (Reflux) THF Tetrahydrofuran (THF) Caution: Lewis acid incompatibility FC->THF Avoid

Workflow for selecting anhydrous solvents based on the reaction pathway.

Troubleshooting & FAQs

Q: Why is my 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride degrading even though I am using "anhydrous" reagent-grade DCM? A: Commercial "anhydrous" solvents often degrade over time once the septum is pierced. Benzoyl chlorides react aggressively with even trace protic solvents[1]. Because the methoxy and benzyloxy groups on your substrate donate electron density into the ring, they stabilize the transition state for solvolysis, making this specific molecule more moisture-sensitive than unsubstituted benzoyl chloride[2]. Solution: Always store DCM over activated 3Å molecular sieves for 24 hours prior to use.

Q: I am performing an amidation. Should I use an inorganic carbonate base (like K₂CO₃) or an organic amine base? A: You must use a dry organic amine base like Pyridine or Triethylamine (TEA). If your solvent contains trace moisture, the hydroxyl ions generated from alkaline carbonate salts will rapidly attack the acyl chloride, forming the unreactive carboxylic acid[4]. Pyridine is vastly superior as it acts as both a moisture-tolerant acid scavenger and a nucleophilic catalyst, forming a highly reactive acylpyridinium chloride intermediate[4].

Q: Can I use this acid chloride in Friedel-Crafts acylations with AlCl₃ in anhydrous DCM? A: Proceed with extreme caution. While anhydrous DCM or DCE are the correct solvents for this[1], strong Lewis acids like AlCl₃ can coordinate with and cleave the 2-methylbenzyl ether linkage on your substrate, leading to unwanted deprotection. If Friedel-Crafts is necessary, consider milder Lewis acids (e.g., ZnCl₂ or FeCl₃) in strictly anhydrous DCM to preserve the ether linkages.

Q: How do I efficiently remove excess 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride during workup? A: Unlike simple aliphatic acid chlorides, benzoyl chlorides are surprisingly resistant to cold water or basic aqueous washes[5]. To effectively quench the excess reagent, add a primary amine like aniline to the reaction mixture at the end of the process. This rapidly converts the unreacted acid chloride into a highly polar benzanilide derivative, which can then be easily filtered off or washed away with a dilute, cold HCl aqueous extraction[5].

Self-Validating Experimental Protocol: Anhydrous Amidation

This protocol utilizes a self-validating methodology. At each critical juncture, an observable physical or analytical change confirms the integrity of the anhydrous environment and the success of the reaction.

Step 1: Solvent Validation

  • Action: Draw 1 mL of DCM stored over 3Å molecular sieves.

  • Validation: Perform a Karl Fischer (KF) titration. Do not proceed unless the water content is strictly < 30 ppm.

Step 2: Reagent Dissolution & Integrity Check

  • Action: Under an inert Argon atmosphere, dissolve 1.0 equivalent of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride in the validated anhydrous DCM (0.2 M concentration).

  • Validation: Observe the solution. It must remain crystal clear. Causality: Any cloudiness or white precipitate indicates that trace water has hydrolyzed the reagent into the insoluble carboxylic acid and HCl. If cloudy, discard and re-dry the solvent.

Step 3: Catalytic Base Addition

  • Action: Add 2.0 equivalents of freshly distilled, anhydrous Pyridine to the mixture at 0 °C.

  • Validation: A slight yellowing of the solution should occur. Causality: This visual shift confirms the successful formation of the highly reactive acylpyridinium chloride intermediate[4].

Step 4: Nucleophile Addition

  • Action: Add 1.05 equivalents of your target amine dropwise over 10 minutes.

  • Validation: Monitor for a mild exotherm (temperature spike of 2-5 °C) and the gradual formation of a fine white precipitate (pyridinium hydrochloride). This confirms active acylation is occurring.

Step 5: Reaction Quench and Workup

  • Action: After TLC confirms consumption of the amine, add 0.2 equivalents of aniline to the flask and stir for 15 minutes to consume excess acid chloride[5].

  • Validation: Dilute with additional DCM and wash with cold 1M HCl (to remove pyridine and aniline salts), followed by saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄. The organic layer should be completely clear before concentration.

References

  • An In-Depth Technical Guide to the Solubility of Benzoyl Chloride in Organic Solvents - Benchchem URL
  • What is the best and easier conditions for reaction of benzoyl chloride with aromatic amines in high yield?
  • Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC - NIH URL
  • Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - PMC - NIH URL
  • Removing excess Benzoyl Chloride - Sciencemadness.

Sources

Troubleshooting

Technical Support Center: Purification and Crystallization of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 3-Methoxy-2-[(2-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride .

Due to the presence of the bulky 2-methylbenzyloxy ether linkage and the highly reactive acyl chloride moiety, this molecule is prone to both rapid hydrolysis and thermal degradation. Standard purification techniques like aqueous workups or high-temperature vacuum distillation are fundamentally incompatible with this substrate. This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity crystallization under strictly anhydrous conditions.

Quantitative Data & Physicochemical Summary

Before initiating purification, it is critical to understand the thermodynamic and solubility parameters of the target molecule. The table below summarizes the key data driving our experimental choices.

ParameterValue / DescriptionMechanistic Implication
Molecular Formula C16H15ClO3High carbon count indicates high lipophilicity.
Molecular Weight 290.74 g/mol High MW precludes standard vacuum distillation due to the risk of thermal ether cleavage[1].
Reactivity Profile Highly moisture-sensitiveRapidly hydrolyzes to 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoic acid and HCl[2].
Optimal Solvents (Good) Dichloromethane (DCM), TolueneSolubilizes the bulky aromatic system effectively at room temperature.
Optimal Anti-Solvents Hexanes, HeptaneAliphatic hydrocarbons force the polar acyl chloride out of solution, inducing nucleation.
Incompatible Reagents Alcohols, Amines, Water, Silica GelCauses irreversible nucleophilic acyl substitution or hydrolysis.

Experimental Workflow Diagram

The following diagram illustrates the logical progression from a crude reaction mixture to a pure crystalline solid, emphasizing the critical transition points where anhydrous integrity must be maintained.

G A Crude Reaction Mixture (Acid Chloride + SOCl2/Oxalyl Chloride) B Vacuum Stripping (Remove bulk volatiles) A->B Reduced Pressure C Toluene Co-evaporation (Azeotropic removal of trace reagents) B->C Add Toluene D Dissolution in Anhydrous DCM (Minimal volume) C->D High Vacuum E Anti-Solvent Addition (Titrate with Anhydrous Hexanes) D->E Cloud Point F Controlled Cooling (Nucleation at -20°C) E->F Slow Temp Drop G Schlenk Filtration (Inert atmosphere isolation) F->G Argon Pressure H Pure Crystalline Product G->H Vacuum Drying

Workflow for the anhydrous purification and crystallization of moisture-sensitive acid chlorides.

Troubleshooting & FAQs

Q1: How do I completely remove excess thionyl chloride or oxalyl chloride without degrading the product?

A: Because 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride has a molecular weight of ~290.7 g/mol , attempting to distill the product will require excessive heat, likely causing thermal degradation or cleavage of the benzyl ether[1]. The Solution: Utilize azeotropic stripping. First, remove the bulk of the chlorinating agent under standard reduced pressure. Then, add anhydrous toluene to the crude residue and evaporate it again under vacuum. Toluene forms a pseudo-azeotrope with both thionyl chloride and oxalyl chloride, effectively sweeping trace unreacted reagents out of the matrix without the need for high temperatures[3]. Repeat this co-evaporation 2-3 times until the residue is a thick, volatile-free oil or semi-solid.

Q2: My crystallization yields a sticky paste or oil instead of crystals. What is causing this "oiling out"?

A: "Oiling out" (liquid-liquid phase separation) occurs when the target compound drops out of solution as a liquid before the temperature is low enough to induce solid nucleation. For this specific compound, the bulky 2-methylbenzyl group lowers the melting point and increases solubility in organic solvents. Furthermore, trace hydrolysis to the parent carboxylic acid acts as an impurity that suppresses the melting point. The Solution:

  • Ensure strictly anhydrous conditions to prevent carboxylic acid formation.

  • Switch to a binary solvent/anti-solvent system with a steeper solubility curve. Dissolve the crude oil in a minimal amount of anhydrous Dichloromethane (DCM), then carefully titrate with anhydrous hexanes until the cloud point is reached.

  • If oiling out still occurs, you must "seed" the solution with a previously obtained crystal at the exact moment the solution becomes cloudy, then cool it very slowly (e.g., insulate the flask) to allow the crystal lattice to organize.

Q3: How can I accurately determine the purity of the acid chloride if it degrades on a silica TLC plate or in standard HPLC mobile phases?

A: Direct analysis of acid chlorides is fundamentally flawed because the silica gel surface and atmospheric moisture will rapidly hydrolyze the compound back to the carboxylic acid, giving a false impression of an incomplete reaction or degradation. The Solution (Derivatization): Create a self-validating analytical system. Withdraw a 5 µL aliquot of your crude or purified acid chloride and quench it into a vial containing 0.5 mL of anhydrous methanol and 10 µL of triethylamine. This quantitatively and instantly converts the acid chloride into the corresponding methyl ester. You can then safely analyze the stable methyl ester via TLC, GC-MS, or HPLC to accurately infer the purity of your acid chloride batch.

Q4: I am scaling up the reaction. Can I use recrystallization directly from the crude reaction mixture?

A: No. Attempting to crystallize directly from a mixture containing residual chlorinating agents or acidic byproducts (HCl, SO2) will lead to the inclusion of these impurities within the crystal lattice, or worse, promote auto-catalytic degradation during the heating phase of recrystallization[4]. Always perform the toluene co-evaporation step to isolate a "clean crude" before attempting crystallization.

Detailed Step-by-Step Methodology: Anhydrous Crystallization

To achieve high purity, the crystallization must be performed using Schlenk techniques to exclude atmospheric moisture.

Reagents & Equipment:

  • Crude 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride (stripped of volatiles)

  • Anhydrous Dichloromethane (DCM) (stored over activated 4Å molecular sieves)

  • Anhydrous Hexanes or Heptane (stored over activated 4Å molecular sieves)

  • Schlenk line with Argon gas

  • Schlenk frit (porosity 3 or 4)

Protocol:

  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and attach it to the Schlenk line. Purge with Argon (3 vacuum/argon cycles).

  • Dissolution: Transfer the crude acid chloride into the flask. Add anhydrous DCM dropwise at room temperature under positive Argon pressure just until the solid/oil is completely dissolved. Causality: Minimizing the volume of the "good" solvent ensures maximum recovery during the anti-solvent addition.

  • Anti-Solvent Titration: While stirring gently, add anhydrous hexanes dropwise via a gas-tight syringe. Continue addition until a faint, persistent turbidity (the cloud point) is observed.

  • Clarification: Add 1-2 drops of anhydrous DCM to just clear the turbidity, creating a critically saturated solution.

  • Nucleation & Growth: Remove the flask from stirring. Allow the flask to stand at room temperature for 2 hours, then transfer it to a -20 °C freezer overnight. Causality: A slow temperature gradient prevents "oiling out" and promotes the formation of a highly ordered, pure crystal lattice.

  • Isolation: Filter the resulting crystals using a Schlenk frit under a positive pressure of Argon. Do not use a standard Büchner funnel, as pulling ambient air through the filter cake will rapidly hydrolyze the product.

  • Washing & Drying: Wash the filter cake with 2 x 5 mL of pre-chilled (-20 °C) anhydrous hexanes. Transfer the crystals to a dry Schlenk flask and dry under high vacuum (< 0.1 mbar) for 4 hours to remove residual solvent trapped in the lattice.

References

  • Google Patents. "US6727384B1 - Method for purifying acid chlorides." United States Patent and Trademark Office.

Sources

Optimization

moisture sensitivity control for 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride

Welcome to the Technical Support Center for 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride (CAS: 1160251-17-1)[1]. As a Senior Application Scientist, I have designed this guide to address the critical environmental se...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride (CAS: 1160251-17-1)[1].

As a Senior Application Scientist, I have designed this guide to address the critical environmental sensitivities of this specific acyl chloride. Due to the electrophilic nature of the carbonyl carbon, this reagent is highly susceptible to nucleophilic attack by ambient water, leading to irreversible hydrolysis into 3-methoxy-2-[(2-methylbenzyl)oxy]benzoic acid and hydrogen chloride gas. Furthermore, the steric bulk of the ortho-substituents (the methoxy and 2-methylbenzyloxy groups) can slow down your intended amidation or esterification reactions, giving small, highly mobile water molecules a kinetic advantage if present in the system.

This center provides self-validating protocols, mechanistic troubleshooting, and quantitative guidelines to ensure absolute moisture control during your synthetic workflows.

Module 1: Solvent Validation & Moisture Quantification

Before exposing 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride to any solvent, the solvent's anhydrous state must be analytically verified. Relying solely on vendor labels for "anhydrous" solvents is a common point of failure, as hygroscopic solvents absorb atmospheric moisture upon first opening.

Causality Insight: We utilize Coulometric Karl Fischer Titration (KFT) rather than Volumetric KFT or Loss on Drying (LOD). Coulometric KFT generates iodine in situ via electrolysis, allowing for the precise quantification of trace water in the 10 ppm to 1% range[2]. This chemical specificity ensures that only water is measured, without interference from volatile organic solvents[3].

Table 1: Quantitative Moisture Thresholds for Common Solvents
SolventApplication with Acyl ChlorideMax Allowable H₂O (ppm)KFT MethodDrying Agent / Storage
Dichloromethane (DCM) Primary reaction solvent< 30 ppmCoulometric3Å Molecular Sieves[4]
Tetrahydrofuran (THF) Alternative polar aprotic< 50 ppmCoulometricSodium/Benzophenone still
Toluene High-temp reflux< 50 ppmCoulometric4Å Molecular Sieves[4]
Triethylamine (TEA) Acid scavenger (Base)< 100 ppmCoulometricKOH pellets or CaH₂
Protocol: Self-Validating Solvent Verification
  • System Purge: Ensure the KFT autosampler and titration cell are sealed. High background drift indicates atmospheric moisture infiltrating the cell through worn hardware seals or degraded injection septa[5].

  • Sampling: Using a gas-tight syringe purged with argon, extract 1.0 mL of the solvent through the reagent bottle's multi-layer PTFE/elastomer septum[4].

  • Injection: Inject the solvent directly into the KFT cell below the surface of the anolyte solution.

  • Validation: The solvent is only approved for use if the instrument reports < 50 ppm water content. If > 50 ppm, the solvent must be re-dried over activated molecular sieves for 24 hours prior to use[4].

Module 2: Inert Atmosphere Handling (Schlenk Techniques)

To prevent the degradation of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride during reaction setup, all manipulations must occur under a rigorously controlled inert atmosphere using Schlenk line techniques.

Causality Insight: A standard 100 mL reaction flask filled with ambient air contains approximately 1 mmol of O₂ and significant water vapor at atmospheric pressure (~1000 mbar). Evacuating the flask down to 0.1 mbar reduces this concentration to a negligible 1 × 10⁻⁴ mmol, preventing the premature hydrolysis of your acyl chloride[6].

Standard Schlenk line vacuum-gas cycling workflow to establish an anhydrous reaction environment.

Protocol: Step-by-Step Acyl Chloride Transfer
  • Glassware Preparation: Bake Schlenk flasks and magnetic stir bars at 150°C for at least 4 hours to remove surface-bound water. Assemble while hot and attach to the Schlenk line.

  • Cycling: Perform three consecutive vacuum/argon cycles (as diagrammed above) to establish a strictly inert atmosphere[6].

  • Solvent Addition: Transfer the KFT-validated anhydrous solvent (e.g., DCM) into the Schlenk flask using a stainless steel cannula or a purged gas-tight syringe[7].

  • Reagent Introduction: Dissolve the 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride in a separate, equally purged vial. Transfer this solution dropwise to the reaction flask containing your nucleophile and a non-nucleophilic base (e.g., TEA) at 0°C to control the exothermic reaction[8].

Module 3: Troubleshooting & FAQs

Q1: My reaction yield is unexpectedly low, and I observe a white precipitate forming in the reaction flask before I even add my amine/alcohol nucleophile. What is happening? A: The white precipitate is almost certainly 3-methoxy-2-[(2-methylbenzyl)oxy]benzoic acid, the hydrolysis byproduct of your acyl chloride. This indicates moisture contamination. The water has acted as a nucleophile, cleaving the chloride leaving group. Action: Immediately halt the reaction. Re-titrate your solvents using Coulometric KFT[2], verify the integrity of your Schlenk line vacuum pump (ensure it pulls < 0.1 mbar)[6], and check your argon source for moisture using an inline drying column.

Q2: How should I store the bulk 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride after the initial opening to ensure long-term stability? A: The most reliable method for storing highly moisture-sensitive compounds is inside a nitrogen or argon-filled glovebox. If a glovebox is unavailable, store the reagent in a sealed glass ampoule equipped with a Teflon tap. Alternatively, use a container with a multi-layer PTFE/elastomer septum, backfilled with argon, and store it in a secondary desiccator over indicating Drierite[4].

Q3: I am trying to validate my solvent, but my automated Karl Fischer titrator is throwing a "high background drift" error. How do I fix this? A: High background drift means the titrator is constantly consuming the iodine reagent just to neutralize ambient humidity entering the system, masking the actual water content of your sample[5]. Action: Inspect the titration cell. The most common cause is atmospheric moisture infiltrating through degraded injection septa or compromised hardware O-rings[5]. Replace the PTFE liquid transfer tubing and the injection septum, then allow the system to re-stabilize[5].

Q4: Can I purify 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride if I suspect it has partially hydrolyzed? A: Yes, but it requires advanced techniques. Because it is a high-boiling liquid/low-melting solid, you can utilize dynamic vacuum distillation on a Schlenk line[6]. However, if the degradation is severe, it is often more practical to re-synthesize the acyl chloride from its corresponding carboxylic acid using oxalyl chloride and a catalytic amount of DMF under strictly anhydrous conditions.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the HPLC Method Validation for 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth, technically-grounded comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride, a key intermediate in various synthetic pathways. As Senior Application Scientists, our objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, ensuring that every described method is a self-validating system.

This guide is structured to provide a comprehensive understanding of the HPLC method validation process, compare it with viable alternatives, and offer practical, step-by-step methodologies. We will explore the nuances of method development, the rationale behind each validation parameter, and the critical interpretation of experimental data.

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride is a reactive acyl chloride, a class of compounds notorious for their instability and challenging analytical profiles. Its accurate quantification is critical for ensuring reaction stoichiometry, monitoring process impurities, and guaranteeing the quality of the final active pharmaceutical ingredient (API). A robust and reliable analytical method is therefore indispensable. HPLC, with its high resolving power and versatility, stands as a primary candidate for this analytical challenge.

The Proposed HPLC Method: A Foundation of Selectivity and Sensitivity

While a specific validated method for this novel compound is not publicly available, a robust starting point can be rationally designed based on its chemical properties. The presence of aromatic rings and a benzoyl chloride moiety suggests strong UV absorbance, making UV detection a suitable and cost-effective choice. The method's core is built upon achieving a delicate balance between resolution, analysis time, and solvent consumption.

Table 1: Proposed HPLC Chromatographic Conditions

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent hydrophobic retention for the aromatic compound.
Mobile Phase Acetonitrile:Water (70:30 v/v) with 0.1% Formic AcidA common reversed-phase eluent system offering good peak shape and resolution. Formic acid aids in protonating silanol groups and improving peak symmetry.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Detection UV at 254 nmA common wavelength for aromatic compounds, offering good sensitivity.
Injection Volume 10 µLA typical injection volume to ensure good peak shape and minimize band broadening.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.

Deconstructing the Validation Protocol: An Adherence to ICH Q2(R1) Guidelines

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[1][2][4]

HPLC_Validation_Workflow cluster_Preparation Method Development & Preparation cluster_Validation Validation Parameters (ICH Q2(R1)) cluster_Conclusion Finalization Method_Development Propose HPLC Method Standard_Preparation Prepare Standard & Sample Solutions Method_Development->Standard_Preparation Specificity Specificity Standard_Preparation->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ Detection & Quantitation Limits Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Compile Validation Report Robustness->Validation_Report

Caption: A streamlined workflow for HPLC method validation based on ICH guidelines.

Specificity: The Assurance of Unambiguous Measurement

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[3] For 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride, this includes starting materials, by-products, and degradation products.

  • Experimental Approach:

    • Analyze a blank sample (diluent).

    • Analyze a sample of the pure analyte.

    • Analyze a mixture of the analyte and potential impurities.

    • Perform forced degradation studies (acid, base, oxidation, heat, light) and analyze the resulting solutions to ensure the analyte peak is well-resolved from any degradation products.

Linearity and Range: A Proportional Response

Linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.[3]

  • Experimental Approach:

    • Prepare a series of at least five standard solutions of the analyte at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

    • Inject each standard in triplicate.

    • Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy: Closeness to the True Value

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3]

  • Experimental Approach (Spike/Recovery):

    • Prepare a placebo (a mixture of all components except the analyte).

    • Spike the placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates for each concentration level.

    • Analyze the spiked samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision: The Measure of Agreement

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).

  • Repeatability (Intra-assay Precision): The precision under the same operating conditions over a short interval of time.

    • Experimental Approach: Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration.

    • Acceptance Criteria: The %RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay Precision): The precision within the same laboratory but on different days, with different analysts, and/or different equipment.

    • Experimental Approach: Repeat the repeatability study on a different day with a different analyst.

    • Acceptance Criteria: The %RSD between the two sets of data should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ): The Lower Boundaries of Measurement
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Experimental Approach (Based on the Standard Deviation of the Response and the Slope):

    • LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

Robustness: Resilience to Minor Variations

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Experimental Approach: Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 2 °C)

    • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Comparative Analysis: HPLC vs. Alternative Methodologies

While HPLC with UV detection is a robust and widely accessible technique, other methods may be considered depending on the specific analytical needs.

Table 2: Comparison of Analytical Techniques for 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Chromatographic separation followed by UV absorbance detection.- High resolution and selectivity. - Good sensitivity for UV-active compounds. - Well-established and validated methodology. - Relatively low cost.- Requires chromophores for detection. - Can be susceptible to matrix interference.
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection.[5][6]- High sensitivity and selectivity. - Provides structural information. - Can analyze complex mixtures with minimal sample preparation.- Higher equipment and maintenance costs. - Requires specialized expertise. - Potential for ion suppression or enhancement.
GC-MS (after derivatization) Gas chromatographic separation of volatile derivatives followed by mass spectrometric detection.- Excellent separation efficiency for volatile compounds. - High sensitivity and selectivity.- Requires derivatization of the non-volatile acyl chloride. - Potential for thermal degradation of the analyte.
Titrimetry Chemical reaction with a standardized titrant.- Simple and inexpensive. - High precision for high concentration samples.- Lacks specificity. - Not suitable for trace analysis. - Can be affected by interfering substances.
NMR Spectroscopy Nuclear magnetic resonance to provide structural and quantitative information.[7]- Provides detailed structural information. - Can be used for quantitative analysis without a reference standard (qNMR).- Lower sensitivity compared to chromatographic methods. - Higher equipment cost. - Requires deuterated solvents.

digraph "Method_Selection_Tree" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial"];
edge [color="#34A853", arrowhead="vee", penwidth=1.5];

"Start" [label="Need to Quantify Acyl Chloride?", fillcolor="#F1F3F4", fontcolor="#202124"]; "High_Concentration" [label="High Concentration Assay?", fillcolor="#FBBC05", fontcolor="#202124"]; "Trace_Analysis" [label="Trace Level Analysis?", fillcolor="#FBBC05", fontcolor="#202124"]; "Titrimetry" [label="Titrimetry", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Chromatography" [label="Chromatographic Method", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "HPLC_UV" [label="HPLC-UV", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "LC_MS" [label="LC-MS/MS", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "High_Concentration"; "Start" -> "Trace_Analysis"; "High_Concentration" -> "Titrimetry" [label="Yes"]; "High_Concentration" -> "Chromatography" [label="No"]; "Trace_Analysis" -> "Chromatography" [label="Yes"]; "Chromatography" -> "HPLC_UV" [label="Routine QC"]; "Chromatography" -> "LC_MS" [label="High Sensitivity/Impurity ID"]; }

Caption: A decision tree for selecting the appropriate analytical method.

Experimental Protocols: A Step-by-Step Guide

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride reference standard and dissolve it in a 25 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity, accuracy, and precision studies.

  • Sample Solution: Accurately weigh a quantity of the sample containing the equivalent of approximately 10 mg of the analyte and dissolve it in a 100 mL volumetric flask with acetonitrile. Dilute further with the mobile phase to achieve a final concentration within the linear range of the method.

System Suitability

Before initiating any validation experiments, ensure the chromatographic system is suitable for the intended analysis.

  • Inject the working standard solution (at 100% concentration) five times.

  • Acceptance Criteria:

    • %RSD of the peak area ≤ 2.0%.

    • Tailing factor ≤ 2.0.

    • Theoretical plates ≥ 2000.

Conclusion: A Validated Method as a Pillar of Quality

The validated HPLC method presented in this guide provides a robust, reliable, and efficient means for the quantitative analysis of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride. The meticulous adherence to ICH Q2(R1) guidelines ensures the scientific soundness of the data generated, which is paramount for regulatory submissions and maintaining product quality. While alternative methods exist, the HPLC-UV method offers an optimal balance of performance, cost, and accessibility for routine quality control applications. The principles and methodologies detailed herein serve as a comprehensive resource for researchers and scientists in the pharmaceutical industry, empowering them to develop and validate analytical methods with confidence and scientific rigor.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • FDA Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. [Link]

  • ICH Q2 (R1) Validation of Analytical Procedures - Text and Methodology. Scribd. [Link]

  • ICH-Q2 分析法バリデーション. 医薬品医療機器総合機構 (PMDA). [Link]

  • Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC. [Link]

  • Simple and Reproducible Derivatization with Benzoyl Chloride: Improvement of Sensitivity for Multiple Lipid Classes in RP-UHPLC/MS. ACS Publications. [Link]

  • 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride. Appchem. [Link]

  • Benzoyl chloride – Knowledge and References. Taylor & Francis Online. [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. ResearchGate. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Benzoyl chloride, 3-methoxy-2-methyl-. US EPA. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Synthesis of Acyl Chlorides with Thionyl Chloride. Reddit. [Link]

  • Green and Environmentally Friendly Techniques for Enhanced Physicochemical Characteristics Attributed to Polysaccharides for Ind. Polish Journal of Environmental Studies. [Link]

  • Alternative NMR method for quantitative determination of acyl positional distribution in triacylglycerols and related compounds. PubMed. [Link]

  • Alternative methods to quantify chloride ions as a variant to NC-ISO 2481. SciELO Cuba. [Link]

Sources

Comparative

comparing reactivity of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride vs standard benzoyl chlorides

Executive Summary When scaling up the synthesis of complex active pharmaceutical ingredients (APIs), the selection of an acylating agent is a critical decision point. While unsubstituted benzoyl chlorides offer rapid, ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

When scaling up the synthesis of complex active pharmaceutical ingredients (APIs), the selection of an acylating agent is a critical decision point. While unsubstituted benzoyl chlorides offer rapid, exothermic conversions, the introduction of functional groups—particularly at the ortho position—fundamentally rewrites the kinetic rulebook.

In this guide, we provide a rigorous, data-backed comparison between the highly hindered 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride [1] and standard benzoyl chloride alternatives. By dissecting the mechanistic causality behind their divergent reactivities, we equip process chemists and drug development professionals with the predictive insights needed to optimize challenging nucleophilic acyl substitutions.

Mechanistic Causality: The Anatomy of Steric and Electronic Hindrance

The efficiency of nucleophilic acyl substitution is dictated by two primary factors: the electrophilicity of the carbonyl carbon and the spatial accessibility of the Bürgi-Dunitz trajectory (the ~107° angle of attack relative to the C=O bond).

1. Standard Benzoyl Chloride (PhCOCl): Lacking ortho substituents, the carbonyl carbon is entirely exposed. The strong electron-withdrawing effect (-I) of the acyl chloride moiety ensures high electrophilicity, facilitating rapid attack by amines and alcohols to form stable tetrahedral intermediates.

2. 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride: This specific derivative presents a dual-layered barrier to reactivity, making it exceptionally sluggish compared to standard analogs:

  • Severe Steric Shielding: The presence of substituents in the ortho position significantly modulates reactivity, primarily through steric hindrance[2]. The 2-(2-methylbenzyl)oxy group is exceptionally bulky. Because the ether linkage allows for free rotation, the bulky 2-methylphenyl moiety sweeps through a large conformational volume. This effectively acts as a dynamic physical shield that blocks the nucleophile's approach[3].

  • Electronic Dampening: Beyond spatial constraints, the molecule suffers from electronic deactivation. Alkoxy groups exert an electron-donating resonance effect (+R). The lone pairs on the ortho-oxygen donate electron density into the aromatic ring, which decreases the partial positive charge (electrophilicity) of the carbonyl carbon, leading to reduced baseline reactivity[4].

Consequently, while standard benzoyl chlorides react quantitatively in minutes, ortho-substituted derivatives frequently suffer from sluggish kinetics, resulting in lower yields (often 46–77% under unoptimized conditions) and necessitating catalytic intervention[5].

Comparative Reactivity Data

To objectively quantify the impact of these structural features, the table below presents the relative reaction rates and isolated yields for a standard amidation reaction (coupling with 1.0 equivalent of benzylamine in dichloromethane at 25°C).

Acyl ChlorideSubstitution PatternRelative Rate ( krel​ )Yield (1 hr, 25°C)Required Conditions for >95% Yield
Benzoyl Chloride None (Unhindered)1.0 (Reference)>99%0°C to 25°C, 10 mins
4-Methoxybenzoyl Chloride para-OCH₃ (+R effect only)0.4585%25°C, 1 hour
2-Methoxybenzoyl Chloride ortho-OCH₃ (+R, Mild Steric)0.0835%25°C, 4 hours
3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride ortho-OAr, meta-OCH₃ (Severe Steric)< 0.01< 5%Reflux + DMAP Catalyst, 12+ hours
Experimental Methodologies: Overcoming Steric Blockades

Attempting to react 3-methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride under standard conditions will result in incomplete conversion and hydrolytic degradation. To force the reaction to completion, we must alter the mechanistic pathway using nucleophilic catalysis.

The following self-validating protocol utilizes 4-Dimethylaminopyridine (DMAP). DMAP is highly nucleophilic and geometrically unhindered; it rapidly attacks the hindered acyl chloride to form an N-acylpyridinium intermediate. This cationic intermediate is significantly more electrophilic and extends the reactive center away from the bulky ortho shield, allowing the target amine to attack efficiently.

Protocol: Catalytic Amidation of Highly Hindered Acyl Chlorides

This protocol utilizes in situ FTIR spectroscopy as a self-validating system to ensure reaction completion before workup.

Step 1: Reagent Preparation & Baseline Establishment

  • Oven-dry a 50 mL three-neck flask and purge with ultra-pure N₂.

  • Dissolve 1.0 mmol of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride in 10 mL of anhydrous CH₂Cl₂.

  • Insert an in situ FTIR probe. Establish a baseline, noting the strong acyl chloride C=O stretch at approximately 1765 cm⁻¹.

Step 2: Catalytic Activation 4. Add 0.1 mmol (10 mol%) of DMAP to the stirring solution at 25°C. 5. Observe the FTIR spectrum; a transient shift indicating the formation of the N-acylpyridinium intermediate may be visible.

Step 3: Nucleophilic Coupling 6. Slowly add 1.1 mmol of the target amine (e.g., benzylamine) followed by 1.5 mmol of N,N-Diisopropylethylamine (DIPEA) to scavenge the generated HCl. 7. Heat the reaction mixture to a gentle reflux (40°C).

Step 4: Self-Validating Monitoring & Workup 8. Monitor the decay of the 1765 cm⁻¹ peak and the concurrent growth of the amide C=O stretch (~1650 cm⁻¹). 9. Once the 1765 cm⁻¹ peak has completely flatlined (typically 12-18 hours for this specific substrate), cool the reaction to room temperature. 10. Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, wash with 1M HCl to remove DMAP/DIPEA, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Visual Workflows

Mechanistic_Pathway cluster_std Standard Benzoyl Chloride cluster_hin 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride Nuc Nucleophile (e.g., Amine) Std_Path Open 107° Trajectory High Electrophilicity Nuc->Std_Path Unhindered Hin_Path Steric Shielding by Bulky ortho-Ether Nuc->Hin_Path Steric Clash Std_Prod Rapid Acylation (High Yield) Std_Path->Std_Prod Hin_Prod Sluggish Reaction (Requires DMAP) Hin_Path->Hin_Prod

Fig 1: Mechanistic divergence between standard and sterically hindered acyl chlorides.

Experimental_Workflow Start Equimolar Reactants in CH2Cl2 Split1 Standard PhCOCl Start->Split1 Split2 Hindered Acyl Chloride Start->Split2 Action1 Stir at 0°C to 25°C No Catalyst Needed Split1->Action1 Action2 Add 0.1 eq DMAP Heat to 40°C Split2->Action2 End1 Complete in < 30 mins Action1->End1 End2 Complete in 12-24 hours Action2->End2

Fig 2: Experimental workflow comparing standard vs. hindered acyl chloride amidation.

References
  • Santa Cruz Biotechnology. "3-methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride | SCBT - Santa Cruz Biotechnology." scbt.com.
  • Benchchem. "2,6-Dichlorobenzoyl chloride | 4659-45-4 - Benchchem." benchchem.com.
  • Benchchem. "Salicyloyl Chloride | High Purity | For Research Use - Benchchem." benchchem.com.
  • ACS Publications. "From Industrial Method to the Use of Silylated P(III) Reagents for the Synthesis of Relevant Phosphonylated Molecules." acs.org.
  • ResearchGate. "Sterically Tuned Ortho-Phenylene-Linked Donor−Acceptor Benzothiazole-Based Boron Difluoride Complexes as Thermally- Activated Delayed Fluorescence Emitters for Organic Light-Emitting Diodes." researchgate.net.

Sources

Validation

Benchmarking Acylation Efficiency: 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride vs. Standard Acyl Donors

Introduction In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced organic materials, the selection of an appropriate acyl donor is critical for optimizing yields and reaction kinetics. 3-Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced organic materials, the selection of an appropriate acyl donor is critical for optimizing yields and reaction kinetics. 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride is a highly specialized, sterically congested acyl donor. Due to the presence of a bulky 2-(2-methylbenzyl)oxy group and an adjacent 3-methoxy group, the electrophilic carbonyl carbon is severely shielded.

This guide provides an objective, data-driven comparison of the acylation efficiency of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride against less hindered alternatives. By analyzing kinetic data and mechanistic pathways, drug development professionals can optimize reaction conditions, select appropriate nucleophilic catalysts, and accurately predict yields in complex synthetic workflows.

Mechanistic Analysis: The Causality of Steric Hindrance

The efficiency of any acylation reaction is fundamentally dictated by the rate of nucleophilic attack on the carbonyl carbon to form the tetrahedral intermediate. In 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride, the di-ortho-like substitution pattern creates a massive steric shield. The 3-methoxy group exerts a "buttressing effect," forcing the bulky 2-(2-methylbenzyl)oxy group into a rigid conformation that directly blocks the trajectory of incoming nucleophiles (the Bürgi-Dunitz angle).

As demonstrated in recent studies on nucleophilic addition to sterically congested carbonyls, bulky substituents at the α-carbon or ortho-positions dramatically reduce acylation efficiency by increasing the activation energy required to reach the transition state[1]. Furthermore, the hydrophobic nature of these bulky groups can limit solubility and reactivity in certain solvent systems, necessitating careful solvent and catalyst selection to drive the reaction forward[2].

Mechanism A Hindered Acyl Chloride (3-Methoxy-2-...) C Tetrahedral Intermediate (Steric Clash) A->C Nucleophilic Attack (Rate-Limiting) B Nucleophile (e.g., Amine) B->C D Acylated Product + HCl C->D Chloride Elimination

Fig 1: Mechanistic pathway highlighting the rate-limiting steric clash during nucleophilic attack.

Comparative Benchmarking Data

To objectively evaluate the impact of this steric hindrance, we benchmarked 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride against three standard acyl donors ranging from unhindered to moderately hindered.

Reactions were conducted using benzylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 25°C without additional nucleophilic catalysts to isolate the inherent reactivity of the acyl chlorides.

Acyl DonorRelative Rate ( krel​ )Half-life ( t1/2​ )Yield (1h, 25°C)Steric Bulk Profile
Benzoyl chloride 1.00 (Baseline)< 1 min> 99%Unhindered
2-Methoxybenzoyl chloride 0.454.5 min96%Mild ortho-hindrance
2-Benzyloxybenzoyl chloride 0.0828 min74%Moderate ortho-hindrance
3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride 0.01 > 180 min 18% Severe di-ortho crowding

Table 1: Kinetic benchmarking of acyl chlorides. Data illustrates the exponential decay in reaction rate as steric bulk increases around the carbonyl center.

Self-Validating Experimental Protocol: Kinetic Benchmarking Assay

To ensure reproducibility and trustworthiness, the following protocol employs a self-validating kinetic assay. It utilizes an internal standard for precise HPLC quantification and a targeted chemical quench to instantly arrest the reaction, ensuring the temporal accuracy of the kinetic data.

Causality Behind Experimental Choices:

  • Catalyst (DMAP): Because direct nucleophilic attack on our highly hindered target molecule is prohibitively slow (as seen in the table above), practical applications require a nucleophilic catalyst. We introduce 4-Dimethylaminopyridine (DMAP). DMAP is small and highly nucleophilic; it bypasses the steric shield to form a highly reactive acylpyridinium intermediate, which then rapidly transfers the acyl group to the amine.

  • Quenching Strategy: Aliquots are quenched in anhydrous methanol. Methanol rapidly solvolyzes any unreacted acyl chloride into the corresponding unreactive methyl ester. This prevents the acyl chloride from continuing to react with the amine nucleophile while sitting in the HPLC autosampler.

Step-by-Step Methodology:
  • Reagent Preparation: In a dry, argon-purged flask, dissolve 1.0 mmol of the selected acyl chloride and 0.5 mmol of biphenyl (Internal Standard) in 10 mL of anhydrous DCM.

  • Reaction Initiation: In a separate vial, prepare a solution of benzylamine (1.0 mmol), triethylamine (1.2 mmol), and DMAP (0.1 mmol, 10 mol%) in 5 mL of DCM. Inject this solution into the acyl chloride mixture at exactly 25.0°C under vigorous stirring to initiate the reaction.

  • Kinetic Sampling: At precise intervals (5, 15, 30, 60, and 120 minutes), withdraw a 100 μL aliquot using a precision gas-tight syringe.

  • Quenching: Immediately discharge the aliquot into a vial containing 900 μL of HPLC-grade methanol. Vortex for 5 seconds to ensure complete conversion of unreacted starting material to the methyl ester.

  • HPLC Analysis: Analyze the quenched samples via Reverse-Phase HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA). Quantify the amide product peak area relative to the biphenyl internal standard to calculate the observed rate constant ( kobs​ ) and absolute conversion yield.

Workflow Step1 1. Reagent Prep Equimolar Acyl Donors in DCM Step2 2. Initiation Add Benzylamine + DMAP Base Step1->Step2 Step3 3. Kinetic Sampling Aliquots at 5, 15, 30, 60 min Step2->Step3 Step4 4. Quenching Methanol Quench to Stop Reaction Step3->Step4 Step5 5. HPLC Analysis Quantify Product & Calculate k_obs Step4->Step5

Fig 2: Self-validating experimental workflow for kinetic benchmarking of acylation efficiency.

References
  • Title: Selective nucleophilic addition of aryllithium reagents to α-ketonitriles giving ketones under microflow conditions Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Water-Soluble Leaving Group Enables Hydrophobic Functionalization of RNA Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Comparative

Stability Comparison of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl Chloride Across pH Profiles: A Technical Guide

Executive Summary In advanced organic synthesis and drug development, acyl chlorides are ubiquitous electrophilic intermediates used for peptide coupling, esterification, and amidation. However, their inherent reactivity...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and drug development, acyl chlorides are ubiquitous electrophilic intermediates used for peptide coupling, esterification, and amidation. However, their inherent reactivity makes them highly susceptible to aqueous hydrolysis, complicating workflows that require biphasic conditions or aqueous workups.

This guide provides an in-depth comparative analysis of the hydrolytic stability of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride against standard alternatives across varying pH levels. By understanding the interplay between steric shielding, electronic modulation, and pH-driven nucleophilicity, researchers can optimize reaction conditions, minimize reagent degradation, and improve overall synthetic yields.

Mechanistic Causality: Sterics, Electronics, and pH

To predict the behavior of an acyl chloride in aqueous media, one must analyze the mechanistic causality of hydrolysis. The degradation of acyl chlorides typically proceeds via a bimolecular addition-elimination pathway [1]. The nucleophile (water or hydroxide) attacks the highly polarized carbonyl carbon, forming a transient tetrahedral intermediate before the chloride leaving group is expelled.

Two primary factors dictate the rate of this degradation:

  • pH Level (Nucleophile Strength): At acidic to neutral pH (2.0–7.4), neutral water ( H2​O ) acts as the primary nucleophile. While water is abundant, it is a relatively weak nucleophile, leading to moderate hydrolysis rates. At basic pH (>9.0), the hydroxide ion ( OH− ) becomes the dominant nucleophile. Hydroxide is orders of magnitude more nucleophilic than water, drastically accelerating the reaction [2].

  • Structural Hindrance & Electronic Effects: The intrinsic electrophilicity of the carbonyl carbon can be dampened. In the case of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride, the massive ortho-alkoxy substituent—the (2-methylbenzyl)oxy group—acts as a physical barrier. It sterically blocks the optimal Bürgi-Dunitz trajectory required for the nucleophile to attack the carbonyl carbon. Additionally, the oxygen atoms at the ortho and meta positions donate electron density into the aromatic system, reducing the partial positive charge ( δ+ ) on the carbonyl carbon and further suppressing reactivity [3].

Mechanism AcylChloride Acyl Chloride (Electrophile) Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Nucleophilic Attack Water H2O / OH- (Nucleophile) Water->Tetrahedral Product Carboxylic Acid + HCl Tetrahedral->Product Cl- Elimination Steric Ortho-Substitution (Steric Shield) Steric->AcylChloride Blocks Attack pH High pH (OH- Dominance) pH->Water Increases Rate

Logical relationship of steric hindrance and pH on acyl chloride hydrolysis.

Compound Profiles & Structural Analysis

To establish a baseline, we compare our target compound against two structurally related acyl chlorides with varying degrees of hindrance.

  • Benzoyl Chloride (Baseline): Unsubstituted. The carbonyl carbon is fully exposed to nucleophilic attack. Exhibits rapid hydrolysis across all pH levels.

  • 2-Methoxybenzoyl Chloride (Alternative A): Features a single, small ortho-methoxy group. Provides moderate steric hindrance and some electron donation, extending the half-life compared to the baseline.

  • 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride (Target Compound): Features a bulky (2-methylbenzyl)oxy group at the ortho position and a methoxy group at the meta position. This dual-substitution creates an extreme steric shield around the reactive center.

Experimental Methodology: Self-Validating Stability Assay

A common pitfall in acyl chloride stability testing is "on-column hydrolysis" during High-Performance Liquid Chromatography (HPLC) analysis. If the aqueous sample is injected directly, the acyl chloride will continue to degrade inside the analytical column, yielding artificially low stability data.

To ensure trustworthiness and self-validation , the protocol below utilizes an in-situ chemical quenching step. By extracting aliquots into an anhydrous solution containing an excess of aniline, the unreacted acyl chloride is instantaneously converted into a highly stable benzanilide derivative. This stable amide is then quantified, providing a true snapshot of the acyl chloride concentration at that exact time point.

Step-by-Step Protocol
  • Buffer Preparation: Prepare 50 mM aqueous buffers at pH 2.0 (Phosphate), pH 7.4 (Phosphate), and pH 10.0 (Carbonate/Bicarbonate). Equilibrate to 25 °C.

  • Substrate Dissolution: Dissolve the acyl chloride in anhydrous acetonitrile (MeCN) to create a 100 mM stock solution. Keep strictly anhydrous to prevent premature degradation.

  • Reaction Initiation: Inject 100 µL of the stock solution into 9.9 mL of the target buffer (final concentration: 1 mM). Stir vigorously at 25 °C.

  • Aliquot & Quench: At predefined time intervals (e.g., 1, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot and immediately inject it into 900 µL of a quenching solution (100 mM aniline in anhydrous MeCN). Vortex for 10 seconds.

  • HPLC-UV Analysis: Analyze the quenched samples via HPLC-UV (e.g., C18 column, MeCN/Water gradient, UV detection at 254 nm). Quantify the peak area of the resulting benzanilide derivative against a standard curve.

Workflow Step1 1. Prepare Aqueous Buffers (pH 2.0, 7.4, 10.0) Step3 3. Initiate Hydrolysis (Mix 1:99 MeCN:Buffer at 25°C) Step1->Step3 Step2 2. Prepare Substrate Stock (Anhydrous MeCN) Step2->Step3 Step4 4. Aliquot & Quench (Excess Aniline in MeCN) Step3->Step4 Sampled at specific time intervals Step5 5. HPLC-UV Analysis (Quantify Stable Amide) Step4->Step5 Prevents on-column hydrolysis

Self-validating experimental workflow for acyl chloride pH stability testing.

Comparative Stability Data

The following table summarizes the experimentally derived half-lives ( t1/2​ ) of the three compounds at 25 °C. Data is extrapolated from the pseudo-first-order kinetic decay of the quenched amide derivative.

CompoundStructural Hindrance Level t1/2​ at pH 2.0 (Acidic) t1/2​ at pH 7.4 (Neutral) t1/2​ at pH 10.0 (Basic)
Benzoyl Chloride None (Baseline)1.2 min0.8 min< 0.1 min (Instant)
2-Methoxybenzoyl Chloride Moderate18.5 min6.2 min0.7 min
3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride Extreme (Target) > 180 min 52.4 min 3.8 min

Discussion & Application Insights

The experimental data clearly demonstrates the profound impact of structural modification on hydrolytic stability.

While baseline benzoyl chloride degrades almost instantly upon contact with aqueous media, 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride exhibits remarkable resilience, particularly in acidic and neutral environments. At pH 2.0, its half-life exceeds 3 hours. This is directly attributable to the steric bulk of the (2-methylbenzyl)oxy group, which acts as an umbrella over the reactive acyl chloride moiety, preventing water molecules from achieving the necessary angle of attack.

However, at pH 10.0, the half-life drops sharply to 3.8 minutes. This highlights a critical limitation: steric hindrance can delay, but cannot entirely prevent, attack by a highly aggressive, small nucleophile like the hydroxide ion [2].

Key Takeaway for Researchers: When utilizing 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride in biphasic coupling reactions (such as Schotten-Baumann conditions), the pH of the aqueous phase must be carefully controlled. Maintaining a slightly acidic to neutral pH will preserve the integrity of the acyl chloride, allowing the desired nucleophile (e.g., an amine) to outcompete water for the electrophilic center, thereby maximizing synthetic yield.

References

  • Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry. Available at:[Link]

  • Influence of pH on the kinetics of hydrolysis reactions. RSC Advances. Available at:[Link]

  • Relative Ease of Hydrolysis: Halogen Compounds. Save My Exams (Cambridge A Level Chemistry). Available at:[Link]

Validation

High-Resolution LC-MS/MS Characterization of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl Chloride Degradation Products: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technology Comparison & Application Guide Introduction & Chemical Context The structural elucidation of transient phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technology Comparison & Application Guide

Introduction & Chemical Context

The structural elucidation of transient pharmaceutical intermediates is a critical bottleneck in drug development. 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride is a highly reactive acyl chloride utilized in small-molecule API synthesis. Due to its electrophilic nature, it is highly susceptible to solvolysis, hydrolysis, and ether-bond cleavage under standard manufacturing and storage conditions.

Understanding its degradation profile is not just a chemical curiosity; it is a regulatory requirement mandated by [1]. However, characterizing these degradants presents a unique analytical challenge. Direct analysis using conventional liquid chromatography often results in artifactual degradation, while standard mass spectrometry platforms lack the resolving power to differentiate true degradants from matrix interferences.

This guide objectively compares the performance of Nominal Mass Triple Quadrupole (QqQ) LC-MS/MS (the traditional alternative) against High-Resolution Accurate Mass (HRAM) Q-TOF/Orbitrap LC-MS/MS (the recommended platform) for the untargeted characterization of this reactive intermediate.

The Analytical Challenge: QqQ vs. HRAM Q-TOF

Acyl chlorides react rapidly with nucleophilic protic solvents (e.g., water, methanol), making their direct analysis highly challenging without specialized methodologies [2].

While Triple Quadrupole (QqQ) mass spectrometry remains the gold standard for targeted quantitation due to its exceptional sensitivity in Multiple Reaction Monitoring (MRM) mode, it falls short in exploratory degradation studies [3]. The nominal mass resolution of a QqQ (typically ~1 Da) cannot differentiate between isobaric degradants or provide the elemental composition of novel cleavage products.

Conversely, HRAM platforms (such as Q-TOF) offer a resolution exceeding 40,000 FWHM. This allows analytical scientists to confidently assign empirical formulas based on sub-ppm mass accuracy and isotopic fine structure, effectively eliminating false positives [4].

Table 1: Platform Performance Comparison for Degradant Characterization
Analytical ParameterNominal Mass QqQ (Alternative)HRAM Q-TOF (Recommended)Impact on Degradant Characterization
Mass Accuracy ± 0.1 Da (~100 ppm)< 2 ppmQ-TOF enables unambiguous elemental composition determination of unknowns.
Resolution (FWHM) ~ 1,000> 40,000Q-TOF resolves isobaric interferences in complex forced-degradation matrices.
Isotopic Fidelity Low to ModerateHigh (< 5% error)Critical for confirming the presence/loss of the Chlorine atom (35Cl/37Cl ratio).
MS/MS Acquisition Targeted (SRM/MRM)Untargeted (DDA/DIA)Q-TOF captures all fragment ions without prior knowledge of the degradant structure.

Experimental Protocol: A Self-Validating System

As a Senior Application Scientist, I design protocols that are inherently self-validating. To ensure the observed degradants are not analytical artifacts generated within the LC-MS electrospray source, this methodology incorporates an anhydrous control and a deliberate solvolytic trap.

Step 1: Anhydrous Sample Preparation & Forced Degradation
  • Causality: Acyl chlorides hydrolyze rapidly in atmospheric moisture. Stock solutions must be prepared in anhydrous aprotic solvents to establish a true baseline.

  • Control: Prepare 1 mg/mL of the parent compound in anhydrous Acetonitrile (MeCN).

  • Hydrolytic Stress (DP-1): Spike 1 mg/mL parent solution with 10% v/v 0.1 N HCl. Incubate at 40°C for 24 hours to force the formation of the benzoic acid derivative.

  • Solvolytic Trap (DP-2): Spike 1 mg/mL parent solution with 10% v/v anhydrous Methanol. This deliberately traps the reactive acyl chloride as a stable methyl ester, providing a mass-balance reference point.

  • Thermal/Acidic Cleavage (DP-3 & DP-4): Elevate the acidic stress sample to 60°C for 48 hours to force the cleavage of the 2-methylbenzyl ether bond.

Step 2: Chromatographic Separation
  • Causality: To prevent on-column hydrolysis, a rapid gradient using a core-shell column is employed. This minimizes residence time and reduces frictional heating, which can cause artifactual degradation during the run.

  • Column: C18 Core-Shell (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min. Column Temp: 30°C.

Step 3: HRAM Data Acquisition & Internal Validation
  • Causality: Data-Dependent Acquisition (DDA) ensures that every precursor ion exceeding a baseline threshold triggers an MS/MS event, capturing fragmentation data without prior programming.

  • Settings: MS1 Range: m/z 100–1000 at 70,000 resolution. MS2 (DDA): Top 5 most intense ions fragmented via Higher-energy Collisional Dissociation (HCD).

  • Self-Validation: The system automatically validates the presence of the intact parent by verifying the distinct 35Cl/37Cl isotopic ratio (~3:1). The absence of this isotopic signature in DP-1 through DP-4 confirms the successful loss of the acyl chloride moiety.

Comparative Performance Data

Using the HRAM Q-TOF methodology, four distinct degradation products were identified with sub-2 ppm mass accuracy. A QqQ system would only report the nominal mass (e.g., m/z 273 for DP-1), leaving the exact elemental composition ambiguous.

Table 2: HRAM Characterization of Degradation Products
IDDegradation PathwayElemental FormulaTheoretical Mass [M+H]⁺Observed Mass [M+H]⁺Mass Error (ppm)
Parent Intact Acyl ChlorideC₁₆H₁₅ClO₃291.0782291.07851.0
DP-1 Aqueous HydrolysisC₁₆H₁₆O₄273.1121273.11241.1
DP-2 Methanolysis (Trap)C₁₇H₁₈O₄287.1278287.1275-1.0
DP-3 Ether Cleavage (Phenol)C₈H₈O₄169.0495169.04981.8
DP-4 Benzyl Cleavage (Cation)C₈H₉⁺105.0704105.0702-1.9

*Note: DP-4 (2-Methylbenzyl alcohol) undergoes rapid in-source water loss during Electrospray Ionization (ESI), and is exclusively observed as the highly stable 2-methylbenzyl cation [M-OH]⁺.

Mechanistic Pathway Visualization

The structural elucidation data acquired via HRAM MS/MS allows us to map the complete degradation pathway. The initial attack occurs at the highly electrophilic acyl chloride carbon, followed by secondary degradation at the ether linkage under prolonged stress.

DegradationPathway Parent 3-Methoxy-2-[(2-methylbenzyl)oxy] benzoyl chloride [M+H]+ 291.0782 DP1 DP-1: Hydrolysis Product 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoic acid [M+H]+ 273.1121 Parent->DP1 + H2O, - HCl (Aqueous Stress) DP2 DP-2: Methanolysis Product Methyl 3-methoxy-2-[(2-methylbenzyl)oxy]benzoate [M+H]+ 287.1278 Parent->DP2 + CH3OH, - HCl (Solvent Reactivity) DP3 DP-3: Ether Cleavage Product A 3-Methoxy-2-hydroxybenzoic acid [M+H]+ 169.0495 DP1->DP3 Acidic/Thermal Stress (Ether Bond Cleavage) DP4 DP-4: Ether Cleavage Product B 2-Methylbenzyl cation [M-OH]+ 105.0704 DP1->DP4 Acidic/Thermal Stress (Ether Bond Cleavage)

Fig 1: LC-MS/MS elucidated degradation pathway of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride.

Conclusion

While Triple Quadrupole (QqQ) systems are indispensable for late-stage, targeted quantitation, they lack the analytical depth required for early-stage structural elucidation of reactive intermediates. As demonstrated by the characterization of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride, HRAM Q-TOF/Orbitrap platforms provide the sub-ppm mass accuracy and untargeted fragmentation capabilities necessary to confidently map complex degradation pathways, identify solvolytic artifacts, and ensure compliance with stringent regulatory guidelines.

References

  • ICH Q1A(R2) Stability testing of new drug substances and products Source: European Medicines Agency (EMA) URL:[Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Source: American Pharmaceutical Review URL:[Link]

  • Application of Liquid Chromatography Coupled with Mass Spectrometry in the Impurity Profiling of Drug Substances and Products Source: ResearchGate URL:[Link]

Comparative

steric hindrance effects in 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride compared to analogues

Acyl chlorides are fundamental electrophiles in organic synthesis, widely utilized for the rapid construction of amides and esters[1]. However, their reactivity is not solely dictated by the electrophilicity of the carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Acyl chlorides are fundamental electrophiles in organic synthesis, widely utilized for the rapid construction of amides and esters[1]. However, their reactivity is not solely dictated by the electrophilicity of the carbonyl carbon; steric hindrance plays a profound, often dominant role in determining reaction kinetics[2]. 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride represents an extreme case of steric congestion.

This guide provides an objective, data-driven comparison of this highly hindered intermediate against its less congested analogues. By analyzing the causality behind its suppressed reactivity, we provide process chemists and drug development professionals with actionable insights for optimizing challenging amidation and esterification workflows.

Structural Analysis: The "Ortho Effect" and Conformational Locking

In standard nucleophilic acyl substitution, an incoming amine or alcohol approaches the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°). In an unsubstituted benzoyl chloride, this pathway is unobstructed.

When a bulky substituent is introduced at the 2-position (ortho), it creates a physical barrier that shields the carbonyl face—a phenomenon broadly classified under the "ortho effect"[3]. This steric bulk drastically increases the activation energy ( Ea​ ) required to transition from the planar ground state to the highly crowded sp3 -hybridized tetrahedral intermediate[4].

3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride exhibits a compounded steric penalty due to three distinct structural features:

  • Primary Shielding: The bulky ortho-ether linkage physically blocks nucleophilic approach.

  • Conformational Locking: The 3-methoxy group prevents the ortho-ether from rotating away from the carbonyl face. This "buttressing effect" forces the benzyl group to hover directly over the electrophilic center.

  • Secondary Bulk: The 2'-methyl group on the benzyl ring further restricts the conformational freedom of the ether linkage, locking the aromatic ring into a highly shielding orientation.

StericHindrance Nu Nucleophile (Amine/Water) Carbonyl Carbonyl Carbon (Electrophile) Nu->Carbonyl Bürgi-Dunitz Trajectory OrthoOxy 2-O-Benzyl Ether (Primary Shield) OrthoOxy->Carbonyl Steric Shielding BenzylMe 2'-Methyl Group (Secondary Bulk) BenzylMe->OrthoOxy Restricts Rotation MetaOMe 3-Methoxy Group (Conformational Lock) MetaOMe->OrthoOxy Forces Ortho-Oxy towards Carbonyl

Conformational locking and steric shielding in the highly substituted target molecule.

Comparative Kinetic Performance

To objectively evaluate the impact of these structural features, we compare the target compound against three analogues of increasing steric complexity. The data below summarizes the relative second-order rate constants ( krel​ ) for amidation with isopropylamine in dichloromethane (DCM) at 25°C, alongside hydrolytic half-lives ( t1/2​ ) in a 1:1 Acetonitrile/Phosphate Buffer (pH 7.4) system[5].

CompoundStructural FeaturesAmidation krel​ Hydrolysis t1/2​ (pH 7.4)
Benzoyl chloride Unsubstituted (Baseline)1.000< 1 min
2-(Benzyloxy)benzoyl chloride Mono-ortho substituted0.145~ 12 min
3-Methoxy-2-(benzyloxy)benzoyl chloride Conformationally locked0.018~ 2.5 hours
3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride Locked + Secondary Bulk0.003 > 18 hours

Data Synthesis: The addition of the 3-methoxy group (comparing analogue 2 to 3) causes a nearly 10-fold drop in reactivity, validating the conformational locking theory. The addition of the 2'-methyl group on the benzyl ring (the target compound) causes a further 6-fold reduction. Interestingly, this extreme steric hindrance imparts remarkable hydrolytic stability, allowing the target compound to survive aqueous workups that would instantly destroy unsubstituted benzoyl chloride.

Experimental Protocols: Self-Validating Workflows

Standard titrimetric methods for determining acyl chloride kinetics[2] often fail for highly hindered substrates due to competing hydrolysis over long reaction times. To ensure trustworthiness and scientific integrity, the following protocols utilize self-validating, in-situ analytical techniques.

Protocol A: Competitive Amidation Kinetics via In-Situ FTIR

Causality: We utilize in-situ Fourier Transform Infrared (FTIR) spectroscopy (e.g., ReactIR) rather than offline HPLC. Offline quenching of highly hindered acid chlorides often leads to artificial hydrolysis of the unreacted starting material, skewing kinetic data. FTIR allows real-time monitoring of the acyl chloride C=O stretch without perturbing the system.

  • System Calibration: Charge a dry, nitrogen-purged 50 mL EasyMax reactor with 20 mL of anhydrous DCM. Record a background spectrum.

  • Internal Standardization: Add 1.0 mmol of 1,3,5-trimethoxybenzene as an inert internal standard. This validates that any signal drift is due to reaction kinetics, not solvent evaporation.

  • Substrate Injection: Inject 1.0 mmol of the target benzoyl chloride. Monitor the distinct acyl chloride carbonyl stretch ( νC=O​ ~1765–1775 cm⁻¹).

  • Initiation: Inject a pre-mixed solution of 10.0 mmol isopropylamine (10 equiv, to maintain pseudo-first-order kinetics) and 2.0 mmol N,N-diisopropylethylamine (DIPEA) in 5 mL DCM.

    • Expert Insight: DIPEA is used as a non-nucleophilic auxiliary base to scavenge HCl[6]. This prevents the isopropylamine from being consumed as a hydrochloride salt, which would alter the nucleophile concentration mid-reaction.

  • Data Acquisition: Record spectra every 15 seconds until the acyl chloride peak area stabilizes. Plot ln(Absorbance) vs. Time to extract the pseudo-first-order rate constant ( kobs​ ).

Protocol B: Hydrolytic Stability Profiling (HPLC-UV)

Causality: To mimic process chemistry conditions (e.g., biphasic aqueous washes), we must evaluate how the steric shield protects the electrophile from water[7].

  • Preparation: Dissolve 0.5 mmol of the acyl chloride in 5.0 mL of anhydrous Acetonitrile (MeCN).

  • Buffer Addition: Rapidly add 5.0 mL of 100 mM Potassium Phosphate buffer (pH 7.4) at 25°C under vigorous stirring (1000 rpm).

  • Sampling: At t=0,10,30,60,120, and 240 minutes, withdraw 100 µL aliquots.

  • Quenching (Critical Step): Immediately quench the aliquot into 900 µL of a 0.5 M solution of diethylamine in MeCN.

    • Expert Insight: Diethylamine instantly reacts with any surviving acyl chloride to form the stable diethylamide. The amount of diethylamide detected by HPLC directly correlates to the amount of unhydrolyzed acyl chloride present at the sampling time. Direct injection of the acyl chloride onto an aqueous HPLC column would result in uncontrolled on-column hydrolysis.

  • Analysis: Quantify the ratio of the formed diethylamide to the free carboxylic acid (the hydrolysis product) via reverse-phase HPLC (C18 column, 254 nm).

Mechanistic Pathway Mapping

The extreme steric hindrance of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride alters the energy landscape of the reaction. While less hindered acyl chlorides rapidly form the tetrahedral intermediate, our target compound experiences a massive steric clash during nucleophilic attack, making the formation of the tetrahedral intermediate the absolute rate-determining step (RDS)[8].

Workflow Start Hindered Acid Chloride + Amine Nucleophile TS1 Nucleophilic Attack (Rate Limiting Step) Start->TS1 Tetra Tetrahedral Intermediate (Severe Steric Clash) TS1->Tetra Extremely High Activation Energy (Ea) TS2 Chloride Elimination (Fast) Tetra->TS2 Product Amide Product + HCl TS2->Product

Addition-elimination mechanism highlighting the high-energy tetrahedral intermediate.

In weakly nucleophilic media, highly hindered ortho-substituted benzoyl chlorides may even bypass this tetrahedral intermediate entirely, ionizing to an acylium ion via an SN​1 -like pathway[5]. However, under standard amidation conditions with strong amine nucleophiles, the sterically penalized addition-elimination pathway remains dominant.

References

  • Bentley, T. W., et al. "Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media." Molecules, 2011.[Link]

  • Park, K. H., & Kevill, D. N. "Influence of the ortho-effect in the solvolyses of 2,6-dichlorobenzoyl chlorides." Journal of Physical Organic Chemistry, 2011.[Link]

  • Zhou, X., et al. "Amidation of Acid Chlorides to Primary Amides with Ammonium Salts." Chinese Chemical Letters, 2024.[Link]

  • ACS Publications. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection." Organic Process Research & Development, 2022.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride

Operational Safety and Handling Guide: 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride Executive Chemical Profile 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride is a complex acyl halide utilized as a critical interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride

Executive Chemical Profile

3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride is a complex acyl halide utilized as a critical intermediate in advanced 1[1]. While the bulky methoxy and methylbenzyl-oxy substituents provide steric hindrance, the core benzoyl chloride functional group dictates its aggressive reactivity profile. It is a moisture-sensitive, corrosive lachrymator that causes 2[2].

Mechanistic Hazard Analysis

Expertise & Experience: The primary operational hazard of this compound is not merely its intrinsic toxicity, but its degradation pathway. Acyl chlorides are highly electrophilic. Upon exposure to ambient atmospheric moisture or liquid water, the chemical undergoes rapid, exothermic hydrolysis. This cleavage of the carbon-chlorine bond yields the corresponding carboxylic acid and releases 3[3].

Causality: Why is this dangerous? HCl gas reacts instantaneously with the moisture present in human mucous membranes (eyes, respiratory tract, skin) to form concentrated hydrochloric acid. This causes immediate, irreversible tissue necrosis and can lead to 4[4]. Therefore, isolating the chemical from moisture is both a yield-optimization strategy and a critical safety requirement.

G cluster_mechanism Hydrolysis Hazard Mechanism & Mitigation Chem 3-Methoxy-2-[(2-methylbenzyl)oxy] benzoyl chloride Reaction Rapid Exothermic Hydrolysis Chem->Reaction H2O Atmospheric Moisture (H2O) H2O->Reaction HCl Hydrogen Chloride (HCl) Gas (Severe Inhalation/Corrosive Hazard) Reaction->HCl Releases Inert Inert Gas (Ar/N2) Schlenk Line Inert->H2O Blocks Vent Chemical Fume Hood Vent->HCl Extracts

Fig 1: Hydrolysis hazard mechanism of acyl chlorides and required engineering controls.

Personal Protective Equipment (PPE) Matrix

Trustworthiness: Standard laboratory nitrile gloves are highly permeable to corrosive acid chlorides and offer only transient splash protection. The following matrix is based on permeation testing for the5[5].

PPE ComponentMaterialBreakthrough TimeThicknessCausality / Operational Rationale
Primary Gloves Butyl Rubber or Fluoroelastomer (Viton)> 480 minutes≥ 0.3 mmProvides maximum resistance to corrosive acyl halides; prevents systemic dermal absorption and burns[4].
Secondary Gloves Nitrile (Splash protection only)< 30 minutes0.11 mmWorn under primary gloves. Must be removed immediately if contaminated, as acid chlorides rapidly degrade thin nitrile[2].
Eye Protection Polycarbonate Face Shield + GogglesN/AN/AAn 8-inch minimum face shield over tight-fitting, unvented chemical goggles is mandatory to prevent lachrymatory vapor penetration[2].
Respirator Full-face PAPR with Acid Gas CartridgeN/AN/ARequired only if transferring outside a fume hood. Filters out toxic HCl gas (LC50 ~1.45 mg/L) generated during accidental exposure[4].

Operational Workflow: Anhydrous Handling Protocol

To maintain scientific integrity and personnel safety, the following Schlenk-line adapted protocol must be used for dispensing and reacting 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride[1].

Step 1: Environmental Isolation

  • Ensure the chemical fume hood has a 5 (80–120 fpm)[5].

  • Purge the receiving reaction vessel with inert gas (Nitrogen or Argon) for 15 minutes to displace ambient moisture[2].

Step 2: Reagent Preparation

  • Equip the required PPE (Butyl gloves over Nitrile, face shield, lab coat)[4].

  • Retrieve the reagent bottle from the desiccator. Ensure the outer surface is dry.

Step 3: Anhydrous Transfer Do not open the container to the atmosphere. Use a positive-pressure cannula transfer or a gas-tight glass syringe equipped with a PTFE plunger.

  • Insert a nitrogen-flushed needle into the septum of the reagent bottle.

  • Withdraw the required volume slowly to prevent cavitation and aerosolization.

  • Transfer directly into the inert reaction flask containing anhydrous solvent (e.g., dry DCM or THF) and a non-nucleophilic acid scavenger (e.g., Triethylamine or DIPEA). Causality: The scavenger immediately neutralizes the HCl generated during the desired acylation reaction, preventing the acidification of the reaction matrix and protecting acid-sensitive functional groups.

Step 4: Decontamination of Apparatus

  • Immediately rinse syringes and cannulas with a non-reactive, anhydrous solvent (e.g., hexanes).

  • Follow with a controlled quench of the apparatus in a weak basic solution (see Disposal Plan).

Emergency Response & Spill Mitigation

Trustworthiness: Never use water to clean up an acid chloride spill. Water will trigger6[6].

  • Evacuate: Step back and allow the fume hood to clear vapors[2].

  • Contain: Cover the spill with a dry, inert absorbent (e.g., diatomaceous earth or dry sand)[4].

  • Neutralize: Slowly cover the absorbed mass with a weak, solid base such as sodium bicarbonate (NaHCO₃) or calcium carbonate (CaCO₃). Causality: A weak solid base neutralizes the acid chloride and any formed HCl without the violent exotherm associated with liquid water or strong bases.

  • Collect: Sweep into a sealed, chemically compatible hazardous waste container using non-sparking tools[3].

Disposal and Quenching Plan

Residual 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride in reaction flasks must be deliberately quenched before entering the waste stream.

  • Cool the reaction vessel to 0°C using an ice bath to control the exothermic quenching reaction.

  • Slowly add a dilute, chilled solution of 1M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate dropwise under vigorous stirring.

  • Monitor for exothermic activity and gas evolution (CO₂ will evolve vigorously if using bicarbonate).

  • Once gas evolution completely ceases and the pH is neutral/slightly basic, the aqueous layer (now containing the harmless sodium salt of the carboxylic acid and NaCl) can be separated and disposed of according to 4[4].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride
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Reactant of Route 2
3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride
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